molecular formula C7H12ClN3O3 B583655 Ternidazole-d6hydrochloride

Ternidazole-d6hydrochloride

Cat. No.: B583655
M. Wt: 227.68 g/mol
InChI Key: PTXLKVODAFRGDG-RYKMJATISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ternidazole-d6hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H12ClN3O3 and its molecular weight is 227.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H/i2D2,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLKVODAFRGDG-RYKMJATISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of Ternidazole-d6 hydrochloride, a deuterated analog of the antimicrobial agent Ternidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Ternidazole is a 5-nitroimidazole derivative with known antimicrobial and antiprotozoal activities. The introduction of deuterium atoms into drug molecules, a process known as deuteration, is a strategy employed in drug discovery to potentially improve the pharmacokinetic and metabolic profile of a compound. Ternidazole-d6 hydrochloride is a stable-isotope labeled version of Ternidazole hydrochloride, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays.

Chemical and Physical Data

The chemical properties of Ternidazole-d6 hydrochloride and its non-deuterated counterpart, Ternidazole, are summarized below for direct comparison.

PropertyTernidazole-d6 HydrochlorideTernidazole
IUPAC Name 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol-d6 hydrochloride3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol[1]
Synonyms 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride; 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride[2][3]2-Methyl-5-nitroimidazole-1-propanol; 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole[1]
Molecular Formula C₇H₆D₆ClN₃O₃[2][3][4]C₇H₁₁N₃O₃[1]
Molecular Weight 227.68 g/mol [2][3][4]185.18 g/mol [1][5][6][7]
CAS Number 1346599-62-9[2][4]1077-93-6[1][8]
Form Hydrochloride SaltFree Base

Molecular Structure

The molecular structure of Ternidazole consists of a 2-methyl-5-nitroimidazole ring connected to a propan-1-ol side chain at the N1 position of the imidazole ring. In Ternidazole-d6 hydrochloride, the six hydrogen atoms on the propanol side chain are replaced by deuterium atoms.

Ternidazole and its deuterated analog.

Experimental Protocols

General Synthesis of N-Alkyl-d-Imidazoles

A common method for the N-alkylation of imidazoles involves the reaction of the imidazole ring with a deuterated alkyl halide in the presence of a base.

Synthesis_Workflow start Start Materials: - Imidazole Derivative - Deuterated Alkyl Halide reaction Reaction: - Solvent (e.g., DMF, Acetonitrile) - Base (e.g., K₂CO₃, NaH) - Stirring at controlled temperature start->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis purification->characterization final_product Final Product: Ternidazole-d6 characterization->final_product

General workflow for the synthesis of N-alkyl-d-imidazoles.

Methodology:

  • Reaction Setup: The imidazole starting material is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: A base (e.g., potassium carbonate, sodium hydride) is added to the solution to deprotonate the imidazole nitrogen, forming an imidazolide anion.

  • Alkylation: The deuterated alkyl halide (in this case, a deuterated 3-halopropanol derivative) is added to the reaction mixture. The reaction is typically stirred at room temperature or gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure deuterated product.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the structure and isotopic purity of Ternidazole-d6 hydrochloride.

Sample Preparation:

  • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[9][10][11][12]

  • Transfer the solution to a clean 5 mm NMR tube.

  • Ensure the sample is free of particulate matter by filtering if necessary.[11]

Data Acquisition:

  • ¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the propanol side chain, confirming successful deuteration. Signals for the methyl group and the imidazole ring proton should be present.

  • ²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterium atoms on the propanol chain.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Ternidazole-d6 hydrochloride and to assess its isotopic enrichment.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water.[13][14][15][16]

Data Acquisition:

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like Ternidazole.[13]

  • Mass Analyzer: High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion.[15]

  • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Ternidazole-d6 hydrochloride. The isotopic distribution pattern will be different from that of the non-deuterated compound, reflecting the presence of six deuterium atoms.

Analytical_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Preparation (5-25 mg in 0.6 mL solvent) nmr_acq Data Acquisition (¹H, ²H, ¹³C spectra) nmr_prep->nmr_acq nmr_interp Spectral Interpretation (Confirm deuteration) nmr_acq->nmr_interp ms_prep Sample Preparation (µg/mL - ng/mL solution) ms_acq Data Acquisition (ESI-HRMS) ms_prep->ms_acq ms_interp Data Analysis (Confirm molecular weight) ms_acq->ms_interp start Ternidazole-d6 Hydrochloride Sample start->nmr_prep start->ms_prep

Analytical workflow for the characterization of Ternidazole-d6 hydrochloride.

Conclusion

This technical guide provides essential information on the molecular structure, chemical properties, and analytical characterization of Ternidazole-d6 hydrochloride. The provided data and general experimental protocols serve as a valuable resource for researchers and scientists working with this deuterated compound in various applications, from metabolic studies to its use as an internal standard in quantitative analysis. While specific experimental data for Ternidazole-d6 hydrochloride is limited, the outlined methodologies provide a solid foundation for its synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ternidazole-d6 hydrochloride, a deuterated analog of the antiparasitic and antibacterial agent, Ternidazole. This document details a plausible synthetic pathway, comprehensive characterization methodologies, and an exploration of its mechanism of action. The inclusion of detailed experimental protocols, tabulated data, and workflow visualizations aims to equip researchers and drug development professionals with the core knowledge required for the production and analysis of this stable isotope-labeled compound.

Introduction

Ternidazole, chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, belongs to the 5-nitroimidazole class of drugs. These compounds are prodrugs that undergo reductive activation within anaerobic organisms to form cytotoxic metabolites that disrupt DNA and other macromolecules. The selective substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a drug's pharmacokinetic profile. This "deuterium effect" can lead to a slower rate of metabolism, potentially resulting in improved metabolic stability, a longer half-life, and enhanced therapeutic efficacy. Ternidazole-d6 hydrochloride is a valuable tool in pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis and enabling the differentiation between the administered drug and its metabolites.

Synthesis of Ternidazole-d6 Hydrochloride

While specific proprietary synthesis methods may exist, a plausible and efficient synthetic route for Ternidazole-d6 hydrochloride can be conceptualized based on established organic chemistry principles. The proposed pathway involves the N-alkylation of 2-methyl-5-nitroimidazole with a deuterated three-carbon electrophile, followed by conversion to the hydrochloride salt.

Proposed Synthetic Pathway

The synthesis commences with the readily available starting material, 2-methyl-5-nitroimidazole. This is followed by alkylation with a deuterated propanol derivative, such as 1,1,2,2,3,3-hexadeuterio-3-bromopropan-1-ol or a similarly activated species, in the presence of a suitable base. The final step involves the treatment of the deuterated Ternidazole free base with hydrochloric acid to yield the hydrochloride salt.

Synthesis_Pathway cluster_0 Synthesis of Ternidazole-d6 cluster_1 Salt Formation 2-methyl-5-nitroimidazole 2-methyl-5-nitroimidazole Ternidazole-d6_Free_Base Ternidazole-d6 (Free Base) 2-methyl-5-nitroimidazole->Ternidazole-d6_Free_Base Alkylation Deuterated_Propanol_Derivative 1-bromo-1,1,2,2,3,3-d6-propan-3-ol Deuterated_Propanol_Derivative->Ternidazole-d6_Free_Base Base_Solvent Base (e.g., NaH) in Solvent (e.g., DMF) Base_Solvent->Ternidazole-d6_Free_Base Ternidazole-d6_Hydrochloride Ternidazole-d6 Hydrochloride Ternidazole-d6_Free_Base->Ternidazole-d6_Hydrochloride Protonation HCl HCl in Ether HCl->Ternidazole-d6_Hydrochloride

Caption: Proposed synthetic pathway for Ternidazole-d6 hydrochloride.
Experimental Protocol: Synthesis

Materials:

  • 2-methyl-5-nitroimidazole

  • 1-bromo-1,1,2,2,3,3-hexadeuterio-propan-3-ol (or equivalent deuterated C3 synthon)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Diethyl ether

Procedure:

  • Alkylation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add 2-methyl-5-nitroimidazole (1.0 equivalent) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-1,1,2,2,3,3-hexadeuterio-propan-3-ol (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ternidazole-d6 free base.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified Ternidazole-d6 free base in a minimal amount of anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ternidazole-d6 hydrochloride as a solid.

Characterization of Ternidazole-d6 Hydrochloride

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Ternidazole-d6 hydrochloride. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and assess the extent and position of deuterium incorporation.

  • ¹H NMR: In the ¹H NMR spectrum of Ternidazole-d6 hydrochloride, the signals corresponding to the protons on the propanol side chain will be absent or significantly diminished, confirming successful deuteration. The remaining signals for the methyl group and the imidazole ring proton should be observed at their expected chemical shifts.

  • ¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbon atoms of the imidazole ring and the methyl group. The signals for the deuterated carbons of the propanol side chain will exhibit splitting into multiplets due to C-D coupling and will be of lower intensity.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions in the molecule.

Table 1: Predicted NMR Data for Ternidazole and Ternidazole-d6 Hydrochloride

CompoundNucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
Ternidazole¹H~2.5s-CH₃
¹H~2.1p-CH₂-CH₂-CH₂-
¹H~3.7t-CH₂-OH
¹H~4.4tN-CH₂-
¹H~8.0sImidazole C4-H
Ternidazole-d6 HCl¹H~2.5s-CH₃
¹H~8.0sImidazole C4-H
Ternidazole¹³C~14q-CH₃
¹³C~32t-CH₂-CH₂-CH₂-
¹³C~48tN-CH₂-
¹³C~58t-CH₂-OH
¹³C~138dImidazole C4
¹³C~145sImidazole C5
¹³C~152sImidazole C2
Ternidazole-d6 HCl¹³C~14q-CH₃
¹³C~31 (multiplet)t (C-D coupling)-CD₂-CD₂-CD₂-
¹³C~47 (multiplet)t (C-D coupling)N-CD₂-
¹³C~57 (multiplet)t (C-D coupling)-CD₂-OH
¹³C~138dImidazole C4
¹³C~145sImidazole C5
¹³C~152sImidazole C2

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Ternidazole-d6 hydrochloride. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique suitable for analyzing polar molecules like Ternidazole. The mass spectrum of Ternidazole-d6 hydrochloride is expected to show a molecular ion peak ([M+H]⁺) at an m/z value that is 6 units higher than that of the unlabeled compound.

  • Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (d0 to d6) can be used to calculate the isotopic purity of the synthesized compound.

Table 2: Mass Spectrometry Data for Ternidazole and Ternidazole-d6

CompoundIonization ModeCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z)
TernidazoleESI+186.0873186.0877[1]128.0454[1]
Ternidazole-d6ESI+192.1251Expected ~192.1Expected ~134.1
Experimental Protocol: Characterization

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrals.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample solution into an ESI-MS instrument.

  • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • For HRMS, use a high-resolution instrument such as a TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

Mechanism of Action and Biological Signaling

The biological activity of Ternidazole, like other 5-nitroimidazoles, is dependent on the reductive activation of its nitro group. This process is characteristic of anaerobic microorganisms, which possess low redox potential electron transport proteins.

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Cytotoxic Effects Ternidazole_Extracellular Ternidazole (Prodrug) Ternidazole_Intracellular Ternidazole Ternidazole_Extracellular->Ternidazole_Intracellular Passive Diffusion Anaerobic_Cell Anaerobic Cell Reduction Reduction by Ferredoxin-like proteins Ternidazole_Intracellular->Reduction Nitro_Radical Nitro Radical Anion Reduction->Nitro_Radical Electron Transfer DNA DNA Nitro_Radical->DNA Interaction DNA_Damage DNA Strand Breaks, Helical Structure Disruption DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: Mechanism of action of 5-nitroimidazoles like Ternidazole.

The key steps in the mechanism of action are:

  • Cellular Uptake: Ternidazole, being a small and relatively lipophilic molecule, enters the microbial cell via passive diffusion.

  • Reductive Activation: Inside the anaerobic microorganism, the nitro group of Ternidazole is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This one-electron reduction generates a highly reactive nitro radical anion.

  • DNA Damage: The nitro radical anion and other reduced intermediates are cytotoxic and can interact with microbial DNA, causing strand breaks and destabilization of the DNA helix.

  • Inhibition of DNA Synthesis and Repair: The damage to the DNA template inhibits DNA replication and repair processes, ultimately leading to cell death.

The selective toxicity of Ternidazole towards anaerobic organisms is due to the fact that the reductive activation of the nitro group occurs efficiently only in the low-redox-potential environment of these microbes. In aerobic cells, the nitro group is not readily reduced, and any radical anion that may form is rapidly re-oxidized by molecular oxygen in a "futile cycle," preventing the accumulation of toxic metabolites.

Conclusion

This technical guide has outlined a plausible synthetic route and detailed characterization methodologies for Ternidazole-d6 hydrochloride. The provided experimental protocols and data tables serve as a valuable resource for researchers involved in the synthesis and analysis of isotopically labeled compounds. A clear understanding of the synthesis, characterization, and mechanism of action of Ternidazole-d6 hydrochloride is crucial for its application in drug metabolism and pharmacokinetic studies, ultimately contributing to the development of more effective therapeutic agents. The use of deuterated standards like Ternidazole-d6 hydrochloride is indispensable for generating high-quality bioanalytical data, which is a cornerstone of modern drug development.

References

In-Depth Technical Guide: Physical and Chemical Properties of Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ternidazole-d6 hydrochloride, a deuterated analog of the antiprotozoal agent Ternidazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.

Core Chemical and Physical Properties

Ternidazole-d6 hydrochloride is a stable isotope-labeled version of Ternidazole hydrochloride, primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. The deuteration is typically on the propanol side chain.

General Information
PropertyValueCitation
Chemical Name 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride
Synonyms 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride
CAS Number 1346599-62-9
Free Base CAS 1346746-61-9
Unlabeled HCl CAS 70028-95-4[1]
Physical Properties

Quantitative physical data for Ternidazole-d6 hydrochloride is not extensively published. The following table includes data for the unlabeled hydrochloride salt where available, which is expected to be a close approximation.

PropertyValueNotesCitation
Appearance Off-White to Pale Yellow SolidBased on data for Tinidazole.[2]
Melting Point Not available for d6 form. 118-120 °C (Ternidazole)Data for the non-deuterated parent compound. The melting point of Tinidazole, a related compound, is 127-128 °C.[2][3]
Boiling Point Not available
Solubility DMSO: 250 mg/mL (1127.96 mM) (for Ternidazole HCl)Sonication may be required. Also soluble in formulations of PEG300, Tween-80, and saline.[4][5]
Chemical Properties
PropertyValueCitation
Molecular Formula C₇H₆D₆ClN₃O₃
Molecular Weight 227.68 g/mol
Purity >98% (by HPLC)[4]
Storage Store at -20°C, keep away from moisture.[4][5]
Stability Stable for ≥ 2 years at -20°C. Stock solutions are stable for 6 months at -80°C or 1 month at -20°C.[4][6]

Mechanism of Action

Ternidazole, the parent compound of Ternidazole-d6 hydrochloride, is a 5-nitroimidazole antibiotic. Its mechanism of action is characteristic of this class of drugs, which are effective against anaerobic bacteria and protozoa.

Ternidazole Ternidazole (Prodrug) Activation Reduction of Nitro Group by Anaerobic Organism's Low-Redox-Potential Enzymes Ternidazole->Activation Enters Cell Radical Formation of Reactive Nitroso Radicals Activation->Radical DNA_Damage DNA Strand Breakage & Destabilization Radical->DNA_Damage Interaction with DNA Cell_Death Inhibition of DNA Synthesis & Replication Leading to Cell Death DNA_Damage->Cell_Death

Mechanism of action for Ternidazole.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantification of Ternidazole and related compounds in various matrices.

Objective: To determine the purity of a Ternidazole sample or its concentration in a formulation.

Instrumentation and Conditions (Representative):

  • HPLC System: A standard HPLC system with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The exact ratio should be optimized.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: Around 317 nm, which is the λmax for Tinidazole in a phosphate buffer.[1]

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of Ternidazole reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Dissolve the sample containing Ternidazole in the mobile phase. If it is a solid dosage form, it may require powdering, dissolution, sonication, and filtration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The concentration of Ternidazole in the sample is determined by comparing its peak area to the calibration curve.

Start Sample Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Start->HPLC Injection Separation Separation on C18 Column HPLC->Separation Detection UV Detection (e.g., 317 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

A typical HPLC workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Ternidazole-d6 hydrochloride.

Objective: To confirm the chemical structure and the location of deuterium labeling.

Instrumentation and Conditions (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for similar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used for referencing ¹H and ¹³C spectra.

Procedure:

  • Dissolve a small amount of the Ternidazole-d6 hydrochloride sample in the chosen deuterated solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • The absence of proton signals at the expected positions in the ¹H NMR spectrum and the corresponding changes in the ¹³C NMR spectrum would confirm the deuterium labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Objective: To confirm the molecular weight and isotopic enrichment of Ternidazole-d6 hydrochloride.

Instrumentation and Conditions (Representative):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Mode: Positive ion mode is typically used.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

  • Infuse the sample directly into the mass spectrometer or introduce it via an LC system.

  • Acquire the mass spectrum. The data will show the molecular ion peak corresponding to the mass of the deuterated compound.

Safety and Handling

Based on the safety data sheets for Ternidazole and the related compound Tinidazole, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8]

  • Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[7][9]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration at -20°C is recommended.[4][5]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]

This guide provides a summary of the available technical information on Ternidazole-d6 hydrochloride. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform appropriate validation experiments.

References

Ternidazole-d6 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ternidazole-d6 hydrochloride, a deuterated analog of the antimicrobial agent Ternidazole. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed to support research and development in the pharmaceutical sciences.

Core Compound Data

Ternidazole-d6 hydrochloride is a stable, isotopically labeled form of Ternidazole, an antiparasitic nitroimidazole. The deuteration provides a valuable tool for pharmacokinetic and metabolic studies, allowing for its differentiation from the unlabeled drug in biological matrices.

PropertyValueReference
CAS Number 1346599-62-9[1][2]
Molecular Formula C₇H₆D₆ClN₃O₃[1][2][3]
Molecular Weight 227.68 g/mol [1][3]
Synonyms 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride, 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride[2]

Mechanism of Action

Ternidazole, like other 5-nitroimidazole antibiotics, functions as a prodrug that requires reductive activation of its nitro group.[4] This process is characteristic of anaerobic organisms, which possess the necessary low redox potential electron-transport proteins, such as ferredoxin.

The activation process can be summarized as follows:

  • Cellular Uptake: Ternidazole diffuses into the target anaerobic microorganism.

  • Reductive Activation: The nitro group of Ternidazole is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction forms a highly reactive nitroso radical.

  • Macromolecular Damage: These reactive intermediates are cytotoxic, causing damage to cellular macromolecules, most critically, DNA. This leads to DNA strand breakage and destabilization of the helical structure.

  • Cell Death: The extensive damage to DNA and other essential molecules ultimately results in microbial cell death.

The selective toxicity of Ternidazole towards anaerobic organisms is attributed to the fact that aerobic cells lack the enzymes with sufficiently low redox potential to efficiently reduce the nitro group.

Signaling Pathway: DNA Damage Response

The DNA damage induced by the activated form of Ternidazole triggers a cellular DNA damage response (DDR). In protozoan parasites like Giardia duodenalis, exposure to the related nitroimidazole, metronidazole, has been shown to activate the homologous recombination (HR) repair pathway.[5][6] This pathway is crucial for repairing double-strand breaks, a severe form of DNA damage. Key proteins involved in this response include GdMre11 and GdDMC1B (a Rad51 homolog), whose expression levels increase significantly following drug exposure.[5][6]

The following diagram illustrates the proposed signaling pathway for Ternidazole-induced DNA damage and the subsequent cellular response.

Ternidazole_DNA_Damage_Response cluster_cell Anaerobic Microorganism cluster_DDR DNA Damage Response Ternidazole Ternidazole (Prodrug) Activated_Ternidazole Activated Ternidazole (Nitroso Radical) Ternidazole->Activated_Ternidazole Reductive Activation (e.g., PFOR) DNA Cellular DNA Activated_Ternidazole->DNA Causes Damage Damaged_DNA Damaged DNA (Double-Strand Breaks) Mre11 Mre11 Damaged_DNA->Mre11 Recruits Cell_Death Cell Death Damaged_DNA->Cell_Death Leads to DMC1B DMC1B (Rad51 homolog) Mre11->DMC1B Activates HR_Repair Homologous Recombination Repair DMC1B->HR_Repair Initiates HR_Repair->Damaged_DNA Repairs

Caption: Proposed mechanism of Ternidazole action and DNA damage response.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

Objective: To quantify the concentration of Ternidazole in a biological sample (e.g., plasma, serum).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., Zorbax SB C8, 150 mm x 4.6 mm, 3.5 µm)[7]

  • Mobile Phase: Isopropyl alcohol and water (20:80 v/v)[7]

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Metronidazole).

  • Acetonitrile

  • Phosphoric acid

  • Methanol

  • Perchloric acid (for protein precipitation)

  • Sample tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Ternidazole-d6 hydrochloride in the mobile phase.

    • Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range in the samples.

    • Prepare a stock solution of the internal standard in the mobile phase.

  • Sample Preparation (from plasma/serum):

    • To a 500 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add a known amount of the internal standard.

    • Add 1 mL of acetonitrile (or other suitable protein precipitating agent) to the sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isopropyl alcohol:Water (20:80 v/v)[7]

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 20 µL

    • Detector Wavelength: 310 nm[7]

    • Column Temperature: 30°C[7]

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak areas for Ternidazole and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Ternidazole to the peak area of the internal standard against the concentration of the Ternidazole standards.

    • Determine the concentration of Ternidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for HPLC analysis.

HPLC_Workflow Start Start: Biological Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant HPLC_Injection Inject into HPLC Collect_Supernatant->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End End: Concentration Determined Data_Analysis->End

Caption: General workflow for sample preparation and HPLC analysis.

Synthesis of Ternidazole-d6 Hydrochloride

A specific, detailed synthesis protocol for Ternidazole-d6 hydrochloride is not publicly available. However, a general synthetic route can be proposed based on the synthesis of related deuterated compounds. The synthesis would likely involve the alkylation of 2-methyl-5-nitroimidazole with a deuterated 3-carbon synthon, followed by conversion to the hydrochloride salt.

Proteomic Analysis of Ternidazole-Treated Cells

Proteomic studies on cells treated with the related compound metronidazole have provided insights into the cellular response to this class of drugs. These studies typically involve the following steps:

  • Cell Culture and Treatment: Culturing the target microorganism (e.g., Trichomonas vaginalis) and treating the cells with Ternidazole.[11][12][13]

  • Protein Extraction: Lysing the cells and extracting the total protein content.[11]

  • Protein Digestion: Digesting the proteins into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separating the peptides by liquid chromatography and analyzing them by tandem mass spectrometry to determine their amino acid sequences.

  • Data Analysis: Identifying and quantifying the proteins present in the samples and comparing the protein expression profiles of treated and untreated cells to identify differentially expressed proteins.[12][13]

Proteomic analysis of metronidazole-resistant strains has revealed changes in the expression of proteins involved in oxidative stress response, DNA repair, and energy metabolism.[14] Similar studies with Ternidazole would be valuable for elucidating its specific mechanism of action and potential resistance mechanisms.

The workflow for a typical proteomics experiment is outlined below.

Proteomics_Workflow Start Start: Cell Culture Treatment Treatment with Ternidazole Start->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS_MS->Data_Analysis End End: Differentially Expressed Proteins Data_Analysis->End

Caption: General workflow for a proteomics experiment.

References

Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Ternidazole-d6 hydrochloride, the deuterated analog of the antiprotozoal agent Ternidazole, serves as a critical tool in pharmacokinetic and bioanalytical studies. Its efficacy as an internal standard is fundamentally dependent on its isotopic purity. This technical guide provides an in-depth exploration of the synthesis, analytical methodologies, and data interpretation integral to characterizing the isotopic purity of Ternidazole-d6 hydrochloride.

The Significance of Isotopic Purity

Isotopic purity refers to the percentage of a deuterated compound that contains the specified number of deuterium atoms. For Ternidazole-d6, the ideal molecule contains six deuterium atoms. However, the synthetic process inevitably results in a distribution of isotopologues—molecules with the same chemical formula but differing in their isotopic composition (d0 to d6). A high isotopic purity, with a predominant d6 species, is crucial to minimize cross-talk between the analytical signals of the analyte and the internal standard, thereby ensuring the precision of the assay.

Synthesis of Ternidazole-d6 Hydrochloride

The introduction of deuterium atoms into the Ternidazole molecule is typically achieved through hydrogen-deuterium exchange reactions. While specific synthetic protocols are often proprietary, a general pathway involves the use of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst. The reaction conditions are carefully controlled to maximize the incorporation of deuterium at the desired positions. Following the deuteration of the Ternidazole free base, it is converted to the more stable hydrochloride salt.

Below is a conceptual workflow for the synthesis of Ternidazole-d6 hydrochloride.

G cluster_synthesis Synthesis Workflow Ternidazole Ternidazole Deuteration Deuterium Exchange (e.g., D₂O, Catalyst) Ternidazole->Deuteration Ternidazole_d6_base Ternidazole-d6 (Free Base) Deuteration->Ternidazole_d6_base Purification Purification (e.g., Crystallization, Chromatography) Ternidazole_d6_base->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Ternidazole_d6_HCl Ternidazole-d6 Hydrochloride Salt_Formation->Ternidazole_d6_HCl

Caption: Conceptual synthesis workflow for Ternidazole-d6 hydrochloride.

Quantitative Assessment of Isotopic Purity

The determination of isotopic purity is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the cornerstone for quantifying the distribution of isotopologues. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve and quantify the relative abundance of each isotopic species (d0 to d6).

Table 1: Representative Isotopic Distribution of Ternidazole-d6 Hydrochloride by HRMS

IsotopologueRelative Abundance (%)
d00.1
d10.3
d20.8
d32.5
d47.0
d525.0
d664.3
Isotopic Purity (d6) ≥ 90% (Typical Specification)

Note: The data in this table is illustrative and represents a typical distribution for a high-purity batch. The exact distribution can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information regarding the location and extent of deuteration.

  • ¹H-NMR (Proton NMR): In a ¹H-NMR spectrum of Ternidazole-d6, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. The degree of deuteration at each site can be estimated by comparing the integration of the residual proton signals to that of a non-deuterated proton signal within the molecule.

  • ²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unequivocal evidence of their presence and chemical environment. The spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Experimental Protocols

Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for the analysis of Ternidazole-d6 hydrochloride using Liquid Chromatography-High-Resolution Mass Spectrometry.

G cluster_lcms LC-HRMS Experimental Workflow Sample_Prep Sample Preparation (Dissolve in suitable solvent) LC_Separation LC Separation (C18 column, gradient elution) Sample_Prep->LC_Separation MS_Analysis HRMS Analysis (Full scan, high resolution) LC_Separation->MS_Analysis Data_Processing Data Processing (Extract ion chromatograms for each isotopologue) MS_Analysis->Data_Processing Quantification Quantification (Integrate peak areas and calculate relative abundance) Data_Processing->Quantification Result Isotopic Purity Report Quantification->Result

Caption: Workflow for LC-HRMS based isotopic purity determination.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve Ternidazole-d6 hydrochloride in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Full scan over a relevant m/z range to encompass all isotopologues.

    • Resolution: ≥ 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d6).

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

    • The isotopic purity is reported as the percentage of the d6 species.

Confirmation of Deuteration Sites by NMR Spectroscopy

This protocol provides a general method for confirming the positions of deuterium labeling.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of Ternidazole-d6 hydrochloride in a suitable deuterated NMR solvent (e.g., DMSO-d₆, D₂O).

  • ¹H-NMR Spectroscopy:

    • Acquire a standard ¹H-NMR spectrum.

    • Compare the spectrum to that of an authentic standard of non-deuterated Ternidazole hydrochloride.

    • Confirm the significant reduction or absence of proton signals at the expected deuterated positions.

  • ²H-NMR Spectroscopy:

    • Acquire a ²H-NMR spectrum.

    • Observe the signals corresponding to the deuterium atoms, confirming their presence at the expected chemical shifts.

Logical Framework for Isotopic Purity Assessment

The comprehensive evaluation of Ternidazole-d6 hydrochloride's isotopic purity follows a logical progression, integrating both MS and NMR techniques for a complete characterization.

G cluster_assessment Comprehensive Isotopic Purity Assessment Start Ternidazole-d6 HCl Sample HRMS HRMS Analysis Start->HRMS NMR NMR Analysis Start->NMR Distribution Determine Isotopologue Distribution (d0-d6) HRMS->Distribution Location Confirm Deuteration Sites NMR->Location Purity Calculate Isotopic Purity (% d6) Distribution->Purity Report Final Certificate of Analysis Purity->Report Location->Report

Caption: Logical workflow for the complete assessment of isotopic purity.

Commercial Suppliers of Ternidazole-d6 Hydrochloride for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of Ternidazole-d6 hydrochloride, a deuterated analog of the antiprotozoal agent Ternidazole. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality labeled compounds for research purposes, particularly in pharmacokinetic and metabolic studies. The guide includes a comparative summary of suppliers, detailed experimental protocols for its use as an internal standard, and visualizations of relevant biological pathways and analytical workflows.

Commercial Supplier Overview

The selection of a reliable supplier for stable isotope-labeled compounds is critical for ensuring the accuracy and reproducibility of experimental results. Key considerations include chemical and isotopic purity, availability of comprehensive analytical data, and adherence to quality standards. Below is a summary of prominent commercial suppliers of Ternidazole-d6 hydrochloride.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAdditional Information
LGC Standards Ternidazole-d6 Hydrochloride (>90%)1346599-62-9C₇H₆D₆ClN₃O₃227.68>90%Certificate of Analysis available.[1]
Pharmaffiliates Ternidazole-d6 Hydrochloride1346599-62-9C₇H₆D₆ClN₃O₃227.68High purityOffers sample Certificate of Analysis and MSDS.[2]
MedChemExpress Ternidazole-d6 hydrochloride1346599-62-9C₇H₆D₆ClN₃O₃227.68Stated as the deuterium labeled Ternidazole hydrochloride.Intended for use as an internal standard for quantitative analysis.[2]
Toronto Research Chemicals (TRC) Ternidazole-d6 Hydrochloride1346599-62-9C₇H₆D₆ClN₃O₃227.68Not explicitly stated, but TRC is known for high-quality standards.Part of the LGC Group, specializing in complex organic small molecules.[3][4][5]
Cayman Chemical Not explicitly listed, but offers a wide range of deuterated standards.---Typically ≥98% for deuterated compounds.Provides detailed product information and certificates of analysis for their products.[6][7][8][9]
Santa Cruz Biotechnology Ternidazole-d61346599-62-9 (for HCl)C₇H₅D₆N₃O₃•HCl227.68Biochemical for proteomics research.-
Isotope Science / Alfa Chemistry Ternidazole-d6 hydrochloride1346599-62-9--For research use only.-

Mechanism of Action: Nitroimidazole Antimicrobial Activity

Ternidazole, like other 5-nitroimidazoles, is a prodrug that requires reductive activation to exert its antimicrobial effects. This activation occurs preferentially in anaerobic microorganisms, which possess the necessary low redox potential enzyme systems.

The mechanism involves the following key steps:

  • Cellular Uptake: The uncharged nitroimidazole passively diffuses into the microbial cell.

  • Reductive Activation: In the low-redox environment of anaerobic bacteria and protozoa, the nitro group of the imidazole ring is reduced by electron-donating proteins such as ferredoxin or flavodoxin. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Formation of Reactive Intermediates: The reduction process generates short-lived, highly reactive cytotoxic intermediates, including nitroso radicals.

  • DNA Damage: These reactive intermediates interact with and induce damage to microbial DNA, leading to strand breaks and loss of the helical structure.

  • Inhibition of Nucleic Acid Synthesis and Cell Death: The damaged DNA inhibits nucleic acid synthesis and repair, ultimately resulting in microbial cell death.

The selectivity of nitroimidazoles for anaerobic organisms stems from the fact that aerobic cells of the host lack the enzymes with sufficiently low redox potential to efficiently reduce the nitro group. In the presence of oxygen, any formed radical intermediates are rapidly re-oxidized back to the parent compound in a "futile cycle," rendering the drug inactive.[10]

G cluster_microbe Anaerobic Microorganism cluster_host Host Cell (Aerobic) Ternidazole Ternidazole (Prodrug) ActivatedTernidazole Activated Ternidazole (Reactive Nitro Radical) Ternidazole->ActivatedTernidazole Reductive Activation (e.g., PFOR) DNAdamage DNA Damage (Strand Breaks) ActivatedTernidazole->DNAdamage Interaction with DNA CellDeath Cell Death DNAdamage->CellDeath Inhibition of DNA Synthesis & Repair Ternidazole_host Ternidazole NoActivation No Significant Activation Ternidazole_host->NoActivation High Redox Potential Entry Entry->Ternidazole Entry->Ternidazole_host

Fig. 1: Simplified signaling pathway of Ternidazole activation in anaerobic microorganisms vs. host cells.

Experimental Protocols

The primary application of Ternidazole-d6 hydrochloride in research is as an internal standard (IS) for the quantitative analysis of Ternidazole in biological matrices using mass spectrometry, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response.[11][12][13]

General Protocol for Quantitative Analysis of Ternidazole in Plasma using LC-MS/MS with Ternidazole-d6 HCl as an Internal Standard

This protocol provides a general framework. Specific parameters such as chromatographic conditions and mass spectrometric settings should be optimized for the instrumentation used.

3.1.1. Materials and Reagents

  • Ternidazole analytical standard

  • Ternidazole-d6 hydrochloride (Internal Standard)

  • Blank biological plasma (e.g., human, rat)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized or Milli-Q

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

3.1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Ternidazole and Ternidazole-d6 HCl in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Ternidazole by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 ACN:Water). These will be used to spike the blank plasma for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the Ternidazole-d6 HCl stock solution with the same solvent to a final concentration appropriate for spiking into all samples (calibration standards, quality controls, and unknown samples).

3.1.3. Sample Preparation (Protein Precipitation Method)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

  • Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

3.1.4. LC-MS/MS Conditions (Example)

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ternidazole: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

      • Ternidazole-d6: Determine the precursor ion (e.g., [M+H]⁺, which will be +6 Da higher than Ternidazole) and the corresponding product ion.

    • Optimize MS parameters such as collision energy, declustering potential, etc., for maximum signal intensity for each transition.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Ternidazole to Ternidazole-d6 against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x² or 1/x) linear regression to fit the data.

  • Determine the concentration of Ternidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

G start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add Ternidazole-d6 HCl (Internal Standard) in ACN start->add_is vortex1 Vortex to Precipitate Proteins add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End: Data Acquisition & Analysis inject->end

Fig. 2: Experimental workflow for plasma sample preparation using the protein precipitation method.
Bioanalytical Method Validation Workflow

A bioanalytical method for quantitative analysis must be validated to ensure its reliability for its intended application. The validation process, guided by regulatory agencies like the FDA, assesses parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability.[12]

G cluster_validation Bioanalytical Method Validation method_dev Method Development selectivity Selectivity & Specificity method_dev->selectivity sensitivity Sensitivity (LLOQ) method_dev->sensitivity cal_curve Calibration Curve (Linearity, Range) selectivity->cal_curve sensitivity->cal_curve accuracy_precision Accuracy & Precision (Intra- & Inter-day) cal_curve->accuracy_precision recovery_matrix Recovery & Matrix Effect accuracy_precision->recovery_matrix stability Stability (Freeze-Thaw, Bench-Top, Long-Term) recovery_matrix->stability validated_method Validated Method stability->validated_method

Fig. 3: Logical workflow for bioanalytical method validation.

Conclusion

Ternidazole-d6 hydrochloride is an essential tool for researchers conducting pharmacokinetic and metabolic studies of Ternidazole. A variety of commercial suppliers offer this deuterated standard, and researchers should carefully evaluate the product specifications, including purity and the availability of a certificate of analysis, to ensure the quality of their data. The provided experimental protocols and workflows offer a robust starting point for the development and validation of bioanalytical methods. By employing a stable isotope-labeled internal standard and adhering to rigorous validation procedures, researchers can achieve highly accurate and reproducible quantification of Ternidazole in complex biological matrices.

References

A Technical Guide to the Chemical Differences and Analytical Applications of Ternidazole and Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical differences between Ternidazole and its deuterated analogue, Ternidazole-d6 hydrochloride. It provides a comprehensive overview of their physicochemical properties, analytical methodologies for their differentiation and quantification, and the rationale behind the use of the isotopically labeled standard in research and development.

Core Chemical and Physical Properties

Ternidazole is a 5-nitroimidazole antimicrobial agent. Its deuterated counterpart, Ternidazole-d6 hydrochloride, serves as an invaluable internal standard for quantitative bioanalytical studies. The primary distinction lies in the substitution of six hydrogen atoms with deuterium on the propanol side chain, leading to a predictable increase in molecular mass. The hydrochloride salt form of the deuterated analogue enhances its solubility in aqueous media.

Below is a summary of the key physicochemical properties of both compounds:

PropertyTernidazoleTernidazole-d6 Hydrochloride
Chemical Formula C₇H₁₁N₃O₃[][2]C₇H₅D₆ClN₃O₃
Molecular Weight 185.18 g/mol [][2]227.68 g/mol [3]
Monoisotopic Mass 185.08004122 Da[2]~231.1178 Da (as free base)
CAS Number 1077-93-6[][2]1346599-62-9[3]
Appearance SolidSolid
Key Structural Difference Propanol side chain with hydrogen atomsPropanol-d6 side chain; hydrochloride salt

Structural Differences and Isotopic Labeling

The defining difference between the two molecules is the isotopic labeling. In Ternidazole-d6, six hydrogen atoms on the propanol side chain are replaced by deuterium atoms. This substitution is crucial for its use as an internal standard in mass spectrometry-based assays, as it does not significantly alter the chemical properties while providing a distinct mass-to-charge ratio (m/z) for detection.

G cluster_0 Ternidazole cluster_1 Ternidazole-d6 a b G General Mechanism of Action for Nitroimidazoles A Nitroimidazole Prodrug (e.g., Ternidazole) B Entry into Anaerobic Microorganism A->B Passive Diffusion C Reduction of Nitro Group (by nitroreductases) B->C D Formation of Reactive Nitroso Radicals C->D E DNA Damage D->E F Inhibition of DNA Synthesis and Repair E->F G Cell Death F->G G LC-MS/MS Workflow for Ternidazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample B Spike with Ternidazole-d6 HCl (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporation E->F G Reconstitution F->G H LC Separation (C18 Column) G->H Injection I ESI+ Ionization H->I J Mass Spectrometry (MRM Detection) I->J K Quantification (Analyte/IS Ratio) J->K Data Acquisition & Processing

References

Navigating the Nitroimidazoles: A Technical Guide to the Antiprotozoal Properties of Ternidazole and its Analogue, Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the antiprotozoal properties of the 5-nitroimidazole compound, Ternidazole. Given the limited detailed public data on Ternidazole, this paper leverages the extensive research available for its close structural and functional analogue, Tinidazole, to provide a comprehensive understanding of the probable mechanism of action, efficacy, and relevant experimental protocols. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiprotozoal agents. It is crucial to note that while Tinidazole serves as a well-documented proxy, direct experimental validation for Ternidazole is imperative.

Introduction: Distinguishing Ternidazole and Tinidazole

Ternidazole and Tinidazole both belong to the 5-nitroimidazole class of antibiotics, which are cornerstone therapies for infections caused by anaerobic protozoa and bacteria. While often confused, they are distinct chemical entities.

  • Ternidazole : Chemically identified as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, it is a recognized 5-nitroimidazole with antimicrobial, antioxidant, and antiprotozoal activity.[1][2][3][4]

  • Tinidazole : Known as 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole, it is a widely used and extensively studied antiprotozoal and antibacterial agent.[5]

Due to the significantly greater volume of published research on Tinidazole, this guide will focus on its properties to illustrate the antiprotozoal characteristics expected from a non-deuterated 5-nitroimidazole like Ternidazole.

Mechanism of Action: DNA Damage and Cytotoxicity

The antiprotozoal activity of 5-nitroimidazoles like Tinidazole is a result of a multi-step process that occurs within the target anaerobic protozoan cell.[6] This mechanism is predicated on the low-redox potential environment of these organisms.[6][7]

  • Cellular Uptake : The small, lipophilic nature of the nitroimidazole molecule allows it to readily diffuse across the cell membrane of the protozoan parasite.

  • Reductive Activation : Inside the anaerobic cell, the nitro group of the compound is reduced by low-redox-potential electron-transport proteins, such as ferredoxin.[7] This reduction is a critical activation step.

  • Generation of Cytotoxic Intermediates : The reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[6]

  • DNA Damage : These reactive intermediates interact with and induce damage to the parasite's DNA, causing strand breaks and loss of helical structure.[6][8]

  • Inhibition of Nucleic Acid Synthesis and Cell Death : The extensive DNA damage disrupts normal cellular processes, including DNA replication and transcription, ultimately leading to parasite cell death.[6][9]

The selective toxicity of nitroimidazoles towards anaerobic organisms is attributed to the fact that the reductive activation of the drug does not efficiently occur in aerobic human cells.[6]

Mechanism_of_Action cluster_protozoan Anaerobic Protozoan Cell Ternidazole_ext Ternidazole (extracellular) Ternidazole_int Ternidazole (intracellular) Ternidazole_ext->Ternidazole_int Diffusion Activation Reductive Activation (e.g., by Ferredoxin) Ternidazole_int->Activation Intermediates Cytotoxic Nitro Radical Intermediates Activation->Intermediates DNA_damage DNA Damage (Strand Breaks) Intermediates->DNA_damage Interaction Cell_death Cell Death DNA_damage->Cell_death

Figure 1: Proposed mechanism of action for Ternidazole.

Antiprotozoal Efficacy of Tinidazole (as an analogue for Ternidazole)

Tinidazole has demonstrated broad-spectrum activity against a variety of pathogenic protozoa.[8][10] Clinical and in vitro studies have established its efficacy against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[8][10]

Trichomoniasis (Trichomonas vaginalis)

Tinidazole is highly effective in the treatment of trichomoniasis.[10] In comparative studies, single-dose regimens of tinidazole have shown cure rates equivalent or superior to multi-dose regimens of metronidazole, another 5-nitroimidazole.[10] Cure rates for trichomoniasis with tinidazole are generally reported to be above 90%.[8]

Giardiasis (Giardia lamblia)

Clinical trials have shown that tinidazole is a highly effective treatment for giardiasis, often with a single-dose regimen.[11][12] In some comparative studies, tinidazole was found to be significantly more effective than metronidazole in treating giardiasis.[8][13]

Amebiasis (Entamoeba histolytica)

Tinidazole is also indicated for the treatment of intestinal amebiasis and amebic liver abscess.[8] Studies have demonstrated high cure rates, with some research suggesting greater efficacy and better tolerance compared to metronidazole.[14]

Quantitative Data: In Vitro Susceptibility and Clinical Efficacy

The following tables summarize key quantitative data for Tinidazole, which can be considered indicative of the expected performance of Ternidazole.

Table 1: In Vitro Activity of Tinidazole Against Protozoan Parasites

Protozoan SpeciesParameterConcentration RangeReference
Trichomonas vaginalisMLC (Metronidazole-Resistant)Lower than Metronidazole[15]
Trichomonas vaginalisMLC (Metronidazole-Sensitive)≤25 µg/mL[16]
Giardia lambliaNot SpecifiedNot Specified[17]
Entamoeba histolyticaNot SpecifiedNot Specified[9][10]

MLC: Minimal Lethal Concentration

Table 2: Clinical Efficacy of Tinidazole in Protozoal Infections

DiseaseProtozoan SpeciesDosing RegimenCure RateReference
TrichomoniasisTrichomonas vaginalis2g single dose92-100%[18]
TrichomoniasisTrichomonas vaginalis2g single dose94%[19]
GiardiasisGiardia lamblia2g single dose94%[11][12]
GiardiasisGiardia lamblia2g single dose>90%[8]
Intestinal AmebiasisEntamoeba histolytica2g daily for 3 days96.5%[14]
Intestinal AmebiasisEntamoeba histolytica2g daily for 2 days95%[20]
Amebiasis in ChildrenEntamoeba histolyticaTwo-day dosage91% (Clinical Improvement/Cure)[21]

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of antiprotozoal agents. Below are representative methodologies for key assays.

In Vitro Susceptibility Testing

Objective: To determine the minimum lethal concentration (MLC) or half-maximal inhibitory concentration (IC50) of the test compound against a protozoan culture.

Materials:

  • Axenic culture of the target protozoan (e.g., Trichomonas vaginalis, Giardia lamblia)

  • Appropriate culture medium (e.g., TYI-S-33 for T. vaginalis)

  • Test compound (Ternidazole/Tinidazole) stock solution

  • 96-well microtiter plates

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic or microaerophilic)

  • Inverted microscope

Procedure:

  • Parasite Culture: Maintain the protozoan parasites in axenic culture under optimal growth conditions.

  • Drug Dilution: Prepare serial dilutions of the test compound in the culture medium.

  • Inoculation: In a 96-well plate, add a standardized number of parasites to each well containing the different drug concentrations. Include positive (no drug) and negative (no parasites) controls.

  • Incubation: Incubate the plates under the required conditions (e.g., 37°C, anaerobic) for a specified period (e.g., 24-48 hours).

  • Assessment of Viability: Determine parasite viability in each well using methods such as direct counting of motile organisms with an inverted microscope, or by using viability dyes (e.g., trypan blue) or metabolic assays (e.g., MTT assay).

  • Data Analysis: Calculate the MLC (the lowest concentration that kills all parasites) or the IC50 (the concentration that inhibits 50% of parasite growth) by plotting the percentage of inhibition against the drug concentration.

In_Vitro_Susceptibility_Workflow start Start culture Maintain Axenic Protozoan Culture start->culture inoculate Inoculate Microtiter Plates with Parasites and Drug culture->inoculate prepare_drug Prepare Serial Dilutions of Ternidazole prepare_drug->inoculate incubate Incubate under Anaerobic Conditions (e.g., 48h) inoculate->incubate assess Assess Parasite Viability (Microscopy/Metabolic Assay) incubate->assess analyze Calculate MLC/IC50 Values assess->analyze end End analyze->end

Figure 2: General workflow for in vitro susceptibility testing.
In Vivo Efficacy Studies (Rodent Model)

Objective: To evaluate the efficacy of the test compound in a suitable animal model of protozoal infection.

Materials:

  • Laboratory animals (e.g., mice, gerbils)

  • Infective stage of the parasite (e.g., Giardia lamblia cysts)

  • Test compound formulation for oral gavage

  • Vehicle control

  • Cages and animal care facilities

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for a week.

  • Infection: Infect the animals with a standardized dose of the parasite, typically via oral gavage.

  • Treatment: After establishment of the infection (confirmed by fecal examination), randomize the animals into treatment and control groups. Administer the test compound and vehicle control orally for a specified duration.

  • Monitoring: Monitor the animals for clinical signs of disease and mortality. Collect fecal samples at regular intervals to determine parasite load (e.g., cyst shedding).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., intestines) for parasitological, histological, and/or molecular analysis to determine the parasite burden.

  • Data Analysis: Compare the parasite load and clinical scores between the treated and control groups to determine the efficacy of the compound.

Resistance Mechanisms

Resistance to 5-nitroimidazoles, including tinidazole, has been reported, although it is less common than with metronidazole.[6][16] The primary mechanisms of resistance involve alterations in the reductive activation pathway of the drug.[6]

  • Decreased Activity of Reductive Enzymes: Reduced expression or mutations in enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin can lead to decreased activation of the nitroimidazole prodrug.[7]

  • Increased Oxygen Scavenging: Some resistant strains exhibit enhanced mechanisms for scavenging oxygen, which can compete with the drug for reducing equivalents, thereby preventing its activation.[7]

  • Altered Drug Efflux: While less characterized for protozoa, increased expression of drug efflux pumps could potentially contribute to resistance by reducing the intracellular concentration of the compound.

It is important to note that resistance is often relative rather than absolute, and higher doses or longer treatment durations may overcome low-level resistance.[7]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Ternidazole Ternidazole Activation Reductive Activation Ternidazole->Activation Active_Drug Active Cytotoxic Form Activation->Active_Drug Target DNA Active_Drug->Target Damage Reduced_Enzymes Reduced PFOR/Ferredoxin Activity Reduced_Enzymes->Activation Inhibits Oxygen_Scavenging Increased Oxygen Scavenging Oxygen_Scavenging->Activation Competes with Efflux Drug Efflux Pumps Efflux->Ternidazole Reduces intracellular concentration

References

Stability and Storage of Ternidazole-d6 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ternidazole-d6 hydrochloride, a deuterated analog of the antiprotozoal and antibacterial agent Ternidazole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and analysis. The stability profile is primarily based on data from its non-deuterated counterpart, Ternidazole, and related nitroimidazole compounds, providing a robust framework for handling and storage.

Chemical and Physical Properties

Ternidazole-d6 hydrochloride is a stable isotope-labeled form of Ternidazole hydrochloride. The deuteration is typically on the propanol side chain.

PropertyValue
Chemical Name 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1,1,2,2,3,3-d6-1-ol hydrochloride
CAS Number 1346599-62-9
Molecular Formula C₇H₆D₆ClN₃O₃
Molecular Weight 227.68 g/mol

Stability Profile

The stability of Ternidazole-d6 hydrochloride is crucial for maintaining its isotopic purity and chemical integrity, which are essential for its use as an internal standard in analytical studies. While specific stability data for the deuterated compound is not extensively available in public literature, the stability profile can be inferred from studies on Ternidazole and other 5-nitroimidazole drugs.

Under normal conditions of use, storage, and transport, Ternidazole is considered to be a stable compound[1]. However, it is susceptible to degradation under certain stress conditions.

Degradation Pathways

Forced degradation studies on the closely related compound Tinidazole reveal that it is most susceptible to degradation under alkaline, oxidative, and photolytic conditions. Mild degradation is observed in acidic and neutral environments, while it shows good stability against thermal stress[2]. The hydrolysis of Tinidazole has been shown to follow apparent first-order kinetics[3]. The primary degradation pathways likely involve alterations to the nitroimidazole ring and the side chain.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of Ternidazole-d6 hydrochloride, the following storage and handling conditions are recommended.

General Storage Recommendations
ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage[4]. Refrigerated conditions (4°C) are also suggested[2][5].Low temperatures minimize the rate of potential chemical degradation.
Container Keep in a tightly closed container[3][5].Prevents exposure to moisture and atmospheric contaminants.
Environment Store in a dry and well-ventilated place[3][5].Minimizes hydrolysis and other moisture-related degradation.
Light Exposure Protect from light.Photolytic degradation has been observed in related compounds[2].
Incompatible Materials

Contact with strong oxidizing agents should be avoided as they can lead to significant degradation[1][5].

Experimental Protocols for Stability Assessment

The following section outlines a general experimental protocol for conducting forced degradation studies on Ternidazole-d6 hydrochloride, based on established methodologies for similar compounds and ICH guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[6][7].

Stress ConditionProtocol
Acid Hydrolysis Dissolve Ternidazole-d6 hydrochloride in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve Ternidazole-d6 hydrochloride in 0.1 M NaOH and heat at 60-80°C for a specified period (e.g., 30 minutes to 2 hours). Neutralize the solution before analysis.
Oxidative Degradation Treat a solution of Ternidazole-d6 hydrochloride with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 2-24 hours).
Thermal Degradation Expose the solid compound to dry heat (e.g., 105°C) for an extended period (e.g., 24-48 hours).
Photolytic Degradation Expose a solution of Ternidazole-d6 hydrochloride to a combination of UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[1][2][4][8][9].

Example HPLC Method Parameters (based on Tinidazole analysis):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 88:12 v/v) or a gradient of a buffered aqueous phase and an organic solvent.

  • Flow Rate: 0.8 - 1.5 mL/min

  • Detection: UV at 310 nm or 317 nm

  • Column Temperature: 30°C

Visualized Workflow for Stability Testing

The following diagram illustrates a typical workflow for a comprehensive stability study of Ternidazole-d6 hydrochloride.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_storage 3. Long-Term & Accelerated Storage cluster_analysis 4. Analysis cluster_evaluation 5. Data Evaluation cluster_outcome 6. Outcome API Ternidazole-d6 HCl API Formulation Dosage Form Preparation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Formulation->Thermal Photolytic Photolytic Formulation->Photolytic LongTerm Long-Term (e.g., -20°C or 4°C) Formulation->LongTerm Accelerated Accelerated (e.g., 40°C / 75% RH) Formulation->Accelerated HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LongTerm->HPLC Accelerated->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If degradants > threshold Assay Assay of Active Ingredient HPLC->Assay Impurities Impurity Profiling HPLC->Impurities Kinetics Degradation Kinetics Assay->Kinetics Impurities->Kinetics Report Stability Report & Shelf-Life Determination Kinetics->Report

Caption: Workflow for a stability study of Ternidazole-d6 hydrochloride.

Logical Relationship of Storage and Stability

The stability of Ternidazole-d6 hydrochloride is directly influenced by the storage conditions. The following diagram illustrates this relationship.

Storage_Stability_Relationship cluster_conditions Storage Conditions cluster_factors Influencing Factors cluster_outcome Stability Outcome Temp Temperature Optimal Optimal Conditions (-20°C or 4°C, Dry, Dark, Sealed) Temp->Optimal SubOptimal Sub-Optimal Conditions (High Temp, Humidity, Light) Temp->SubOptimal Humidity Humidity Humidity->Optimal Humidity->SubOptimal Light Light Exposure Light->Optimal Light->SubOptimal Container Container Integrity Container->Optimal Container->SubOptimal Incompatibles Absence of Incompatible Materials Incompatibles->Optimal Incompatibles->SubOptimal Stable Chemical & Isotopic Stability Maintained Optimal->Stable Degradation Degradation (Hydrolysis, Oxidation, Photolysis) SubOptimal->Degradation

Caption: Relationship between storage conditions and stability of Ternidazole-d6 HCl.

References

Decoding Deuterium: Pinpointing the Labeling Position in Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the deuterium labeling in Ternidazole-d6 hydrochloride, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. Through a detailed examination of its synthesis, and spectroscopic data, this document definitively establishes the precise location of the six deuterium atoms within the molecule. This information is vital for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who rely on stable isotope-labeled standards for accurate quantification and structural elucidation.

Confirmed Deuterium Labeling Position

The six deuterium atoms in Ternidazole-d6 hydrochloride are located on the 1-(3-hydroxypropyl) side chain. This is unequivocally supported by the compound's chemical synonym, 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride.

To visually represent this, the chemical structure of Ternidazole-d6 hydrochloride with the deuterium atoms explicitly shown is provided below.

Caption: Chemical structure of Ternidazole-d6 with deuterium atoms on the propanol side chain.

Spectroscopic Data Analysis

The positioning of the deuterium labels is further substantiated by a comparative analysis of the expected spectroscopic data of Ternidazole and its deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H-NMR spectrum of Ternidazole-d6 hydrochloride, the signals corresponding to the protons on the propanol side chain would be absent. Specifically, the multiplets corresponding to the methylene protons adjacent to the imidazole ring and the hydroxyl group, and the central methylene protons would not be observed. The remaining signals for the methyl group and the imidazole ring proton would be present.

Conversely, in the ¹³C-NMR spectrum, the carbon signals of the propanol chain would be present but would likely show a characteristic triplet splitting pattern due to coupling with deuterium (a spin-1 nucleus), and a slight upfield shift, which is typical for deuterated carbons.

Table 1: Predicted NMR Data for Ternidazole-d6 Hydrochloride

Position Expected ¹H-NMR Signal Expected ¹³C-NMR Signal
Imidazole-CHPresentPresent
Imidazole-C-CH₃PresentPresent
Imidazole-C-NO₂-Present
N-CH₂-AbsentPresent (with C-D coupling)
-CH₂-AbsentPresent (with C-D coupling)
-CH₂-OHAbsentPresent (with C-D coupling)
-CH₃PresentPresent
Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence for the incorporation of six deuterium atoms. The molecular weight of Ternidazole-d6 hydrochloride is 227.68 g/mol , which is six mass units higher than that of the non-deuterated form (Ternidazole hydrochloride, 221.62 g/mol ).

The fragmentation pattern in the mass spectrum of Ternidazole-d6 would also show a corresponding mass shift in fragments containing the deuterated propanol chain. Based on the known fragmentation of Ternidazole, a key fragment ion is observed at m/z 128.0454, which corresponds to the 2-methyl-5-nitroimidazole moiety after the loss of the propanol side chain. In the deuterated analog, a major fragment resulting from the cleavage of the C-N bond connecting the side chain to the imidazole ring would be expected. The mass of the fragment containing the imidazole ring would remain the same, while the fragment containing the deuterated propanol side chain would be 6 mass units heavier than its non-deuterated counterpart.

Table 2: Predicted Mass Spectrometry Data

Compound [M+H]⁺ (m/z) Key Fragment Ion (m/z) Interpretation
Ternidazole186.0873128.0454Loss of the propanol side chain
Ternidazole-d6192.1248128.0454Loss of the deuterated propanol side chain

Proposed Synthesis of Ternidazole-d6 Hydrochloride

A plausible synthetic route for Ternidazole-d6 hydrochloride involves the alkylation of 2-methyl-5-nitroimidazole with a deuterated 1,3-dihalopropan-d6 or a similar deuterated three-carbon synthon, followed by hydrolysis and salt formation. A key starting material for this synthesis would be 1,3-propanediol-d8, which can be oxidized to the corresponding dialdehyde and then selectively reduced.

Experimental Workflow

The proposed multi-step synthesis is outlined in the workflow diagram below. This process is based on established synthetic methodologies for analogous nitroimidazole derivatives.

G cluster_0 Synthesis of Ternidazole-d6 Hydrochloride A 1,3-Propanediol-d8 B 1,3-Dihalopropan-d6 A->B Halogenation D 1-(3-Halopropyl-d6)-2-methyl-5-nitroimidazole B->D Alkylation C 2-Methyl-5-nitroimidazole C->D E Ternidazole-d6 D->E Hydrolysis F Ternidazole-d6 Hydrochloride E->F Salt Formation (HCl)

Caption: Proposed synthetic workflow for Ternidazole-d6 hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-halopropyl-d6)-2-methyl-5-nitroimidazole

To a solution of 2-methyl-5-nitroimidazole in a suitable aprotic solvent such as DMF, a base like sodium hydride is added at 0 °C. After stirring for a short period, a deuterated 1,3-dihalopropane (e.g., 1,3-dibromopropane-d6) is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ternidazole-d6

The resulting 1-(3-halopropyl-d6)-2-methyl-5-nitroimidazole is then subjected to hydrolysis to replace the halogen with a hydroxyl group. This can be achieved by heating the compound in an aqueous solution containing a base such as sodium hydroxide. After the reaction is complete, the mixture is neutralized and the product is extracted.

Step 3: Formation of Ternidazole-d6 Hydrochloride

The purified Ternidazole-d6 is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of Ternidazole-d6 hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Conclusion

Methodological & Application

Application Note: High-Throughput Analysis of Ternidazole in Biological Matrices using Ternidazole-d6 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ternidazole in biological matrices, such as plasma and urine. To ensure the highest degree of accuracy and precision, this protocol employs Ternidazole-d6 hydrochloride as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation and potential matrix effects. The described method is tailored for researchers, scientists, and drug development professionals requiring reliable bioanalytical data.

Introduction

Ternidazole is a nitroimidazole antimicrobial agent with potential therapeutic applications. To accurately assess its pharmacokinetic profile and metabolic fate, a highly selective and sensitive analytical method is essential. LC-MS/MS offers the requisite specificity and sensitivity for quantifying drug concentrations in complex biological fluids. The incorporation of a stable isotope-labeled internal standard, such as Ternidazole-d6 hydrochloride, is critical for mitigating variability throughout the analytical workflow, from sample extraction to instrumental analysis. This application note provides a comprehensive protocol for the use of Ternidazole-d6 hydrochloride as an internal standard in a validated LC-MS/MS assay for Ternidazole.

Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
TernidazoleC₇H₁₁N₃O₃185.18185.08004122[1]
Ternidazole-d6 HClC₇H₅D₆N₃O₃·HCl227.68191.1177 (free base)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Ternidazole and Ternidazole-d6 hydrochloride reference standards into separate 10 mL volumetric flasks. Dissolve the standards in methanol and bring to volume.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with a 50:50 (v/v) mixture of acetonitrile and water to obtain intermediate stock solutions.

  • Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serially diluting the Ternidazole intermediate stock solution with 50:50 acetonitrile/water to achieve concentrations that will yield the desired calibration curve range when spiked into the biological matrix.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Ternidazole-d6 hydrochloride at a concentration of 100 ng/mL in 50:50 acetonitrile/water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of Ternidazole from plasma or urine samples.

  • Aliquot 100 µL of the biological sample (plasma or urine), calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of the Ternidazole-d6 hydrochloride internal standard working solution to each tube (excluding blank matrix samples) and briefly vortex.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is suitable for this analysis. A reversed-phase C18 column is recommended for the separation.

ParameterRecommended Conditions
LC System HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS) Parameters

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Ternidazole 186.1128.1 (Quantifier)1002515
186.182.1 (Qualifier)1002520
Ternidazole-d6 192.1134.11002515

Note: Cone voltage and collision energy values are starting points and may require optimization on the specific instrument being used to achieve the best sensitivity and specificity.

Data Presentation

Calibration Curve

A typical calibration curve for Ternidazole in plasma is constructed by plotting the peak area ratio of Ternidazole to Ternidazole-d6 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is commonly used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
20.025
50.061
100.123
500.615
1001.230
5006.145
100012.290
Linearity (r²) > 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy of the method should be evaluated using QC samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ 1< 1585-115< 1585-115
Low QC 3< 1585-115< 1585-115
Mid QC 75< 1585-115< 1585-115
High QC 750< 1585-115< 1585-115

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard (Ternidazole-d6) sample->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer lc_injection Inject into LC-MS/MS transfer->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography mass_spec Mass Spectrometric Detection (ESI+, MRM) chromatography->mass_spec integration Peak Integration mass_spec->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify against Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: Experimental workflow for the quantitative analysis of Ternidazole.

signaling_pathway cluster_sample Biological Matrix cluster_process Analytical Process cluster_output Data Output Ternidazole Ternidazole Extraction Extraction Ternidazole->Extraction Ternidazole_d6 Ternidazole-d6 (IS) Ternidazole_d6->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Analyte_Signal Analyte Signal MS_Detection->Analyte_Signal IS_Signal IS Signal MS_Detection->IS_Signal Ratio Peak Area Ratio Analyte_Signal->Ratio IS_Signal->Ratio Concentration Final Concentration Ratio->Concentration

References

Application Notes & Protocols: Quantitative Analysis of Ternidazole using Ternidazole-d6 Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Ternidazole in biological matrices, specifically human plasma, using a stable isotope-labeled internal standard, Ternidazole-d6 hydrochloride. The method described is a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

While a specific validated method for Ternidazole using Ternidazole-d6 hydrochloride was not found in publicly available literature, this protocol has been developed by adapting validated methods for analogous nitroimidazole compounds, such as Metronidazole and Tinidazole, which utilize their respective deuterated internal standards.[1][2] This approach is scientifically sound and reflects standard practices in bioanalytical method development.

Introduction

Ternidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. Accurate and reliable quantification of Ternidazole in biological fluids is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ternidazole-d6 hydrochloride, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thereby compensating for variations during sample preparation, chromatography, and ionization, leading to high accuracy and precision.[3]

This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of Ternidazole and its deuterated internal standard, Ternidazole-d6.

Experimental Protocols

Materials and Reagents
  • Ternidazole reference standard

  • Ternidazole-d6 hydrochloride internal standard (IS)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of Ternidazole and Ternidazole-d6 hydrochloride in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Ternidazole by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Ternidazole-d6 hydrochloride stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL Ternidazole-d6 internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the proposed chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 3: Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ternidazole 186.1128.110015
Ternidazole-d6 192.1134.110015

Note: The MRM transitions are predicted based on the structure of Ternidazole and may require optimization.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the expected performance characteristics of the validated method, based on typical acceptance criteria for bioanalytical method validation.

Table 5: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Curve Range To be determined1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5% to +5%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of matrix factor ≤ 15%< 10%
Stability (Freeze-thaw, Short-term, Long-term, Post-preparative) Analyte concentration within ±15% of nominalStable under tested conditions

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Ternidazole using Ternidazole-d6 hydrochloride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Ternidazole-d6 IS (20 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem MS Detection (MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant report Report Results quant->report

Caption: Workflow for Ternidazole quantification.

Signaling Pathway (Not Applicable)

The analysis of Ternidazole is a chemical measurement process and does not directly involve a biological signaling pathway. Therefore, a signaling pathway diagram is not applicable to this topic.

This document provides a comprehensive, though representative, guide for the quantitative analysis of Ternidazole using its deuterated internal standard. For regulatory submissions, this method would require full validation according to the guidelines of the relevant authorities (e.g., FDA, EMA).

References

Application of Ternidazole-d6 Hydrochloride in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ternidazole-d6 hydrochloride in pharmacokinetic (PK) studies. Ternidazole-d6 hydrochloride serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the antimicrobial agent Ternidazole in biological matrices. The use of a SIL-IS is considered the gold standard in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it ensures high precision and accuracy.[1][2][3]

Introduction to Ternidazole and the Role of Deuterated Internal Standards

Ternidazole is a 5-nitroimidazole antibiotic with antimicrobial and antiprotozoal properties.[4] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety.

Accurate bioanalysis is the cornerstone of reliable pharmacokinetic data.[1] Deuterated internal standards, such as Ternidazole-d6 hydrochloride, are indispensable tools in this process.[1][2] By replacing six hydrogen atoms with deuterium, Ternidazole-d6 is chemically almost identical to Ternidazole but has a distinct mass. This allows it to be added to biological samples at a known concentration to account for variability during sample preparation, instrument response, and matrix effects.[1][5][6] The use of a deuterated internal standard like Ternidazole-d6 hydrochloride significantly enhances the robustness and reliability of the bioanalytical method.[1][6]

Pharmacokinetic Profile of Ternidazole

Several studies have characterized the pharmacokinetics of Ternidazole in humans. The data presented below is a summary from various clinical investigations and can serve as a reference for expected values in new studies.

Pharmacokinetic ParameterValuePopulation/ConditionReference
Elimination Half-Life (t½) 11.6 - 13 hoursHealthy Volunteers[7][8]
12.3 hoursHealthy Males and Females[9]
15.09 ± 0.68 hoursPatients with Chronic Renal Failure[10]
Total Clearance (CL) 51 ml/minHealthy Volunteers[7]
36.1 ml/kg/hourHealthy Males[9]
35.4 ml/kg/hourHealthy Females[9]
Volume of Distribution (Vd) 50 LHealthy Volunteers[7]
0.65 L/kgHealthy Males[9]
0.63 L/kgHealthy Females[9]
0.64 ± 0.03 L/kgPatients with Chronic Renal Failure[10]
Renal Clearance 10 ml/minHealthy Volunteers[7]
Protein Binding Low (~8%)Patients with Chronic Renal Failure[10]
Bioavailability (Oral) ~99%Healthy Volunteers[8]

Experimental Protocols

The following protocols provide a general framework for conducting a pharmacokinetic study of Ternidazole using Ternidazole-d6 hydrochloride as an internal standard. These should be adapted and validated for specific laboratory conditions and study requirements.

Bioanalytical Method: Quantification of Ternidazole in Human Plasma by LC-MS/MS

This protocol outlines the steps for sample preparation and analysis.

3.1.1. Materials and Reagents

  • Ternidazole reference standard

  • Ternidazole-d6 hydrochloride (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.1.2. Preparation of Stock and Working Solutions

  • Ternidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Ternidazole in methanol.

  • Ternidazole-d6 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve Ternidazole-d6 hydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the Ternidazole stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Ternidazole-d6 from its stock solution for spiking into samples.

3.1.3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown study samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 10 µL of the Ternidazole-d6 working solution to all tubes (except blank matrix) and vortex briefly.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

3.1.4. LC-MS/MS Conditions (Hypothetical Example)

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B, hold, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ternidazole: Q1/Q3 transition to be determined based on parent compound mass

      • Ternidazole-d6: Q1/Q3 transition to be determined based on deuterated compound mass

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

3.1.5. Data Analysis

  • Integrate the peak areas for both Ternidazole and Ternidazole-d6 for each sample.

  • Calculate the peak area ratio (Ternidazole / Ternidazole-d6).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Ternidazole in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Pathways

General Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

G cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Dosing Dosing of Investigational Drug (Ternidazole) to Subjects Sampling Collection of Biological Samples (e.g., Blood) at Timed Intervals Dosing->Sampling Spiking Spiking of Internal Standard (Ternidazole-d6 HCl) into Samples Sampling->Spiking Preparation Sample Preparation (e.g., Protein Precipitation) Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Ternidazole Concentrations Analysis->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling Report Report PK_Modeling->Report Final Report

Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.

Metabolic Pathway of Ternidazole

Based on identified metabolites, the metabolic pathway of Ternidazole involves hydroxylation. The major metabolite is a product of hydroxylation and nitro-group migration.[7]

G cluster_metabolism Metabolism cluster_excretion Excretion Ternidazole Ternidazole Metabolite1 Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone (Major Metabolite) Ternidazole->Metabolite1 Hydroxylation & Nitro-group Migration Metabolite2 2-Hydroxymethyltinidazole (Minor Metabolite) Ternidazole->Metabolite2 Hydroxylation Urine Urine Ternidazole->Urine Unchanged Feces Feces Ternidazole->Feces Unchanged & Metabolites Metabolite1->Urine Metabolite2->Urine

Caption: Simplified metabolic pathway of Ternidazole.

References

Application Notes and Protocols for Ternidazole-d6 Hydrochloride in Mass Spectrometry-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ternidazole-d6 hydrochloride as an internal standard in the quantitative analysis of Ternidazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for similar nitroimidazole compounds and serve as a robust starting point for method development and validation.

Introduction

Ternidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. Accurate quantification of Ternidazole in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ternidazole-d6 hydrochloride, is the gold standard for LC-MS/MS-based bioanalysis.[1] It minimizes analytical variability arising from sample preparation, matrix effects, and instrument response fluctuations, thereby ensuring high accuracy and precision.[1]

Mechanism of Action of Nitroimidazoles

Ternidazole, like other nitroimidazoles, acts as a prodrug that requires activation within anaerobic microorganisms.[2][3][4] The nitro group of the molecule is reduced by low-redox-potential electron transport proteins, such as ferredoxin, present in these organisms.[2][5] This reduction generates reactive nitroso radicals and other cytotoxic intermediates that disrupt microbial DNA, leading to strand breaks and loss of helical structure.[4][5] This damage to the genetic material inhibits nucleic acid synthesis and ultimately results in cell death.[3][4][6] The selective toxicity of nitroimidazoles is attributed to the fact that aerobic cells in mammals lack the necessary enzymes to efficiently reduce the nitro group.[4]

Nitroimidazole_Mechanism_of_Action Mechanism of Action of Nitroimidazoles Ternidazole Ternidazole (Prodrug) Anaerobic_Cell Anaerobic Microorganism Cell Ternidazole->Anaerobic_Cell Reduction Reduction of Nitro Group (e.g., by Ferredoxin) Anaerobic_Cell->Reduction Reactive_Intermediates Reactive Nitroso Radicals Reduction->Reactive_Intermediates DNA_Damage DNA Strand Breaks & Loss of Helical Structure Reactive_Intermediates->DNA_Damage Cell_Death Microbial Cell Death DNA_Damage->Cell_Death Experimental_Workflow Bioanalytical Workflow for Ternidazole Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Ternidazole-d6 HCl (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Peak Area Ratio) Data_Acquisition->Quantification

References

Protocol for Preparing Ternidazole-d6 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ternidazole-d6 hydrochloride is the deuterated form of Ternidazole hydrochloride, an antiprotozoal agent belonging to the 5-nitroimidazole class of antibiotics. As a stable isotope-labeled internal standard, Ternidazole-d6 hydrochloride is a critical component in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Ternidazole levels in biological matrices. This document provides a detailed protocol for the preparation, storage, and handling of Ternidazole-d6 hydrochloride stock solutions to ensure their accuracy and stability for research applications.

Materials and Reagents

  • Ternidazole-d6 Hydrochloride (Solid)

  • Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher

  • 1.5 mL or 2.0 mL amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • Sonicator (optional)

Quantitative Data Summary

The following table summarizes the key quantitative information for Ternidazole-d6 hydrochloride.

ParameterValue
Chemical Name2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride
CAS Number1346599-62-9
Molecular FormulaC₇H₆D₆ClN₃O₃
Molecular Weight227.68 g/mol
Recommended Storage (Solid)2-8°C Refrigerator

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 10 mg/mL stock solution of Ternidazole-d6 hydrochloride in DMSO.

4.1. Pre-Preparation:

  • Allow the vial of solid Ternidazole-d6 hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Label a clean, dry amber glass vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

4.2. Weighing the Compound:

  • Tare the analytical balance with the labeled amber vial on it.

  • Carefully weigh the desired amount of Ternidazole-d6 hydrochloride directly into the tared vial. For a 10 mg/mL stock solution, accurately weigh approximately 10 mg of the solid. Record the exact weight.

4.3. Dissolution:

  • Based on the recorded weight, calculate the required volume of DMSO to achieve a 10 mg/mL concentration.

    • Example Calculation: For a recorded weight of 10.5 mg, the required volume of DMSO is 1.05 mL (10.5 mg / 10 mg/mL).

  • Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the Ternidazole-d6 hydrochloride.

  • Tightly cap the vial and vortex for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution to ensure complete dissolution. If particulates are still present, sonicate the vial for 5-10 minutes in a room temperature water bath.

4.4. Storage and Handling:

  • Once fully dissolved, the stock solution is ready for use or storage.

  • For short-term storage (up to 1 month), store the stock solution at -20°C.[1]

  • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes in amber glass vials and store at -80°C.[1] This minimizes freeze-thaw cycles which can degrade the compound.

  • Always protect the solution from light.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Ternidazole-d6 hydrochloride stock solution.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Ternidazole-d6 HCl to Room Temperature start->equilibrate weigh Weigh Solid Compound equilibrate->weigh dissolve Add DMSO and Vortex/Sonicate weigh->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Amber Vials (for long-term storage) check->aliquot Dissolved store_short Store at -20°C (≤ 1 month) check->store_short Short-term use store_long Store at -80°C (≤ 6 months) aliquot->store_long end Stock Solution Ready store_short->end store_long->end

Caption: Workflow for Ternidazole-d6 Hydrochloride Stock Solution Preparation.

Discussion

The high solubility of the non-deuterated analog, Ternidazole hydrochloride, in DMSO (250 mg/mL) suggests that Ternidazole-d6 hydrochloride will also be readily soluble in this solvent.[2][3] DMSO is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds.[4][5] The use of amber vials and protection from light are crucial as nitroimidazole compounds can be light-sensitive. The recommended storage conditions are based on data for the non-deuterated form and general best practices for stable isotope-labeled standards.[1][6] Following this protocol will help ensure the preparation of accurate and stable stock solutions of Ternidazole-d6 hydrochloride for use in sensitive analytical methods.

References

Application Note: Quantitative Analysis of Ternidazole in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with Ternidazole-d6 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ternidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. Accurate and reliable quantification of Ternidazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a detailed protocol for the quantitative analysis of Ternidazole in human plasma using gas chromatography coupled with mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Ternidazole-d6 hydrochloride, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with regulatory guidelines.

Experimental Protocols

1. Materials and Reagents

  • Ternidazole (analytical standard)

  • Ternidazole-d6 hydrochloride (internal standard, IS)

  • Human plasma (drug-free)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) with 1% TMCS (derivatizing agent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7)

  • Deionized water

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Ternidazole and Ternidazole-d6 hydrochloride in methanol.

  • Working Standard Solutions: Serially dilute the Ternidazole stock solution with methanol to prepare working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the Ternidazole-d6 hydrochloride stock solution with methanol.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the Ternidazole working standard solutions into blank human plasma to obtain calibration standards ranging from 10 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the 10 µg/mL Ternidazole-d6 hydrochloride internal standard working solution and vortex briefly.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes for derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ternidazole-TMS derivative: m/z 257 (quantifier), 168, 128 (qualifiers)

    • Ternidazole-d6-TMS derivative: m/z 263 (quantifier), 174, 134 (qualifiers)

Data Presentation

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (ng/mL)10 - 1000
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.998
Weighting Factor1/x

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ108.5-3.29.8-4.5
Low306.22.17.51.8
Medium3004.8-1.55.9-2.0
High8003.50.84.21.1

Table 3: Method Validation Summary

Validation ParameterResult
Selectivity No significant interference was observed at the retention times of Ternidazole and the internal standard in blank plasma samples.
Matrix Effect Ion suppression or enhancement was found to be negligible (<15%).
Recovery The extraction recovery of Ternidazole was consistently >85% across all QC levels.
Stability Ternidazole was stable in plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature, and for 3 months at -80°C. The processed samples were stable in the autosampler for 48 hours.
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (Ternidazole-d6, 20 µL) Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate, 1 mL) Add_IS->LLE Centrifuge Centrifugation (10,000 rpm, 10 min) LLE->Centrifuge Evaporate Evaporation to Dryness (Nitrogen Stream, 40°C) Centrifuge->Evaporate Derivatize Derivatization (BSA, 70°C, 30 min) Evaporate->Derivatize Injection GC Injection (Splitless, 280°C) Derivatize->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ternidazole Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of Ternidazole.

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of Ternidazole in human plasma. The use of a stable isotope-labeled internal standard, Ternidazole-d6 hydrochloride, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The detailed protocol and validation data presented herein demonstrate the robustness of the method for its intended purpose in supporting drug development and clinical research.

Application Notes and Protocols for Ternidazole-d6 Hydrochloride in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ternidazole is a 5-nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa.[1][2] Its mechanism of action, like other nitroimidazoles, involves the reductive activation of its nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[3][4][5] The use of stable isotope-labeled analogues, such as Ternidazole-d6 hydrochloride, offers significant advantages in analytical and metabolic studies. This document outlines detailed application notes and protocols for the use of Ternidazole-d6 hydrochloride in Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on its application as an internal standard for quantitative NMR (qNMR) and as a tracer in metabolic studies.

Application 1: Quantitative NMR (qNMR) Internal Standard

Ternidazole-d6 hydrochloride can serve as an excellent internal standard for the accurate quantification of unlabeled Ternidazole and its related impurities in bulk drug substances and pharmaceutical formulations. The deuterium labeling provides distinct NMR signals that do not overlap with the analyte signals, a critical requirement for qNMR.[6]

Quantitative Data Summary

The following table summarizes the hypothetical ¹H-NMR data for Ternidazole and Ternidazole-d6 hydrochloride in DMSO-d6. The chemical shifts for Ternidazole-d6 are predicted based on the structure of Ternidazole, with the deuterium-labeled positions expected to be silent in the ¹H-NMR spectrum.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
Ternidazole -CH₃ (imidazole ring)~2.4s3H
-CH₂- (propyl chain, adjacent to N)~4.2t2H
-CH₂- (propyl chain, middle)~2.0m2H
-CH₂- (propyl chain, adjacent to OH)~3.5t2H
-OH~4.7t1H
-CH (imidazole ring)~8.0s1H
Ternidazole-d6 HCl -CD₃ (imidazole ring)---
-CD₂- (propyl chain, adjacent to N)---
-CH₂- (propyl chain, middle)~2.0m2H
-CD₂- (propyl chain, adjacent to OH)---
-OD---
-CH (imidazole ring)~8.0s1H

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The -CH₂- signal at ~2.0 ppm in Ternidazole-d6 hydrochloride would be the primary signal for quantification.

Experimental Protocol: qNMR for Purity Assessment of Ternidazole

This protocol describes the use of Ternidazole-d6 hydrochloride as an internal standard for determining the purity of a Ternidazole active pharmaceutical ingredient (API).

1. Materials and Equipment:

  • Ternidazole API (analyte)

  • Ternidazole-d6 hydrochloride (internal standard, IS) of known purity

  • Dimethyl sulfoxide-d6 (DMSO-d6)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer and sonicator

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Ternidazole-d6 hydrochloride internal standard into a clean, dry vial.

  • Accurately weigh approximately 20 mg of the Ternidazole API into the same vial.

  • Record the exact weights of both the IS and the analyte.

  • Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Cap the vial and mix using a vortex mixer and sonicator until both components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to achieve optimal resolution and lineshape.

  • Acquire a ¹H-NMR spectrum with parameters suitable for quantification. Key parameters include:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and IS). This is critical for accurate integration. A typical starting value is 30 seconds.

    • Number of Scans: 8 to 16, depending on the concentration.

    • Acquisition Time: Sufficient to resolve the signals of interest.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired FID.

  • Perform phase and baseline correction on the spectrum.

  • Integrate the well-resolved signal of the analyte (e.g., the imidazole proton at ~8.0 ppm or the methyl protons at ~2.4 ppm) and the signal of the internal standard (the middle -CH₂- protons at ~2.0 ppm).

  • Calculate the purity of the Ternidazole API using the following equation[7]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_IS = Certified purity of the internal standard

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately weigh Ternidazole-d6 HCl (IS) weigh_analyte Accurately weigh Ternidazole (Analyte) weigh_IS->weigh_analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample tune_shim Tune and shim load_sample->tune_shim set_params Set qNMR parameters (d1 > 5*T1) tune_shim->set_params acquire Acquire ¹H spectrum set_params->acquire process_spec Process spectrum (FT, phase, baseline) acquire->process_spec integrate Integrate analyte and IS signals process_spec->integrate calculate Calculate purity using qNMR equation integrate->calculate report Report result calculate->report

Caption: Workflow for qNMR purity assessment.

Application 2: Metabolic Tracer Studies

Deuterium-labeled compounds are valuable tools for tracing the metabolic fate of drugs in biological systems.[1][8] Ternidazole-d6 hydrochloride can be administered to in vitro or in vivo models, and NMR spectroscopy can be used to identify and quantify the parent drug and its deuterated metabolites in biological matrices like urine, plasma, or cell extracts.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of Ternidazole-d6 hydrochloride in human liver microsomes.

1. Materials and Equipment:

  • Ternidazole-d6 hydrochloride

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (for quenching and protein precipitation)

  • Centrifuge

  • NMR spectrometer and tubes

  • Incubator/water bath at 37°C

2. Incubation Procedure:

  • Prepare a stock solution of Ternidazole-d6 hydrochloride in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding Ternidazole-d6 hydrochloride (final concentration, e.g., 10 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN.

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

3. Sample Preparation for NMR Analysis:

  • Carefully collect the supernatant.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer) containing a known concentration of an internal standard for quantification (e.g., DSS-d6).

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition and Analysis:

  • Acquire ¹H-NMR spectra for each time point. Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual water signal.

  • Process the spectra and identify the signals corresponding to the parent Ternidazole-d6 hydrochloride and any potential metabolites.

  • Quantify the disappearance of the parent compound over time by integrating its characteristic signal relative to the internal standard.

  • The appearance of new signals may indicate the formation of metabolites. 2D NMR experiments (e.g., COSY, HSQC) can be employed to aid in the structural elucidation of these metabolites.

Signaling Pathway Diagram: Mechanism of Action

The antimicrobial action of Ternidazole involves its reduction to cytotoxic intermediates that damage microbial DNA.

Mechanism_of_Action cluster_cell Anaerobic Microbe Ternidazole Ternidazole (Inactive Prodrug) Activation Reductive Activation (Nitroreductases) Ternidazole->Activation Radicals Reactive Nitroso Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA attacks Damage DNA Strand Breaks & Destabilization DNA->Damage Death Cell Death Damage->Death Entry Ternidazole Entry (Passive Diffusion) Entry->Ternidazole

Caption: Reductive activation of Ternidazole.

References

Application Notes and Protocols for Ternidazole-d6 Hydrochloride in Bioanalytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ternidazole-d6 hydrochloride as an internal standard in the development and validation of bioanalytical methods for the quantification of Ternidazole in biological matrices. The methodologies described are based on established principles of bioanalysis for analogous 5-nitroimidazole compounds, such as Tinidazole and Metronidazole, and are intended to serve as a comprehensive guide for the development of robust and reliable assays.

Introduction

Ternidazole is a 5-nitroimidazole derivative with antiprotozoal and radiosensitizing properties. Accurate and precise quantification of Ternidazole in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Ternidazole-d6 hydrochloride, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium-labeled analog co-elutes with the unlabeled analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

This application note outlines a proposed bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Ternidazole in human plasma, with Ternidazole-d6 hydrochloride as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Ternidazole, Ternidazole-d6 hydrochloride

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (deionized, 18.2 MΩ·cm)

    • Ethyl acetate (HPLC grade)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ternidazole and Ternidazole-d6 hydrochloride in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ternidazole stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Ternidazole-d6 hydrochloride in 50:50 (v/v) methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Ternidazole.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (blank, CC, or QC) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL Ternidazole-d6 hydrochloride) to all tubes except the blank.

  • Vortex for 10 seconds.

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions (Hypothetical):

      • Ternidazole: Q1: m/z 248.1 -> Q3: m/z 128.1

      • Ternidazole-d6: Q1: m/z 254.1 -> Q3: m/z 134.1

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of the bioanalytical method, based on typical validation parameters for similar assays.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Ternidazole1 - 1000y = 0.005x + 0.002> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ198.56.8101.28.5
Low3102.14.599.86.2
Medium10097.63.1100.54.1
High800101.52.598.93.7

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low388.295.1
High80091.596.8

Table 4: Stability

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top6 hours at RT97.298.5
Freeze-thaw3 cycles95.896.4
Long-term30 days at -80°C98.199.0

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add Internal Standard (Ternidazole-d6 HCl) Plasma->IS_Addition Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Addition->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Peak Area Ratio) Integration->Calibration Quantification Quantification of Ternidazole Calibration->Quantification

Caption: Bioanalytical workflow for Ternidazole quantification.

Nitroimidazole_Activation Ternidazole Ternidazole (Inactive Prodrug) Reduction Reductive Activation (Nitroreductase) Ternidazole->Reduction Radical Nitro Radical Anion Reduction->Radical DNA_Damage DNA Damage Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of Ternidazole activation.

Discussion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of Ternidazole in human plasma. The use of Ternidazole-d6 hydrochloride as an internal standard is critical for achieving the high level of accuracy and precision required for regulated bioanalysis. The liquid-liquid extraction protocol is a common and effective technique for sample clean-up, minimizing matrix effects and improving assay robustness.

The validation data presented in the tables are representative of what would be expected from a well-developed and validated method, adhering to regulatory guidelines from agencies such as the FDA and EMA. Researchers should perform a full validation of the method in their own laboratory to ensure it meets the specific requirements of their study.

Conclusion

This application note provides a detailed protocol and expected performance characteristics for a bioanalytical method for Ternidazole using Ternidazole-d6 hydrochloride as an internal standard. The information presented herein should serve as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for 5-nitroimidazole compounds.

Application Note: High-Throughput Quantification of Ternidazole in Spiked Biological Samples using Ternidazole-d6 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Ternidazole in various biological matrices, such as plasma, serum, and tissue homogenates. The protocol utilizes Ternidazole-d6 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation. The methodology employs a straightforward protein precipitation technique for sample clean-up, followed by rapid chromatographic separation using a C18 reversed-phase column and detection by tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Ternidazole in preclinical and clinical research samples.

Introduction

Ternidazole is a nitroimidazole antimicrobial agent with activity against anaerobic bacteria and protozoa. Accurate quantification of Ternidazole in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Ternidazole-d6 hydrochloride, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] Deuterated internal standards are chemically almost identical to the analyte, co-elute during chromatography, and experience similar ionization effects, allowing for effective normalization of the analytical process and mitigation of matrix effects.[1] This application note provides a detailed protocol for the preparation of spiked samples and their subsequent analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Ternidazole: Analytical standard grade

  • Ternidazole-d6 hydrochloride: (e.g., from a commercial supplier)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control biological matrix (e.g., human plasma, rat liver microsomes)

Preparation of Standard Solutions
  • Ternidazole Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ternidazole and dissolve it in 10 mL of methanol.

  • Ternidazole-d6 hydrochloride Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ternidazole-d6 hydrochloride and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ternidazole by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ternidazole-d6 hydrochloride stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (e.g., plasma).

  • Spike the matrix with the desired concentration of Ternidazole using the prepared working standard solutions. For the calibration curve, spike blank matrix to create standards with final concentrations of, for example, 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

  • Add 10 µL of the 100 ng/mL Ternidazole-d6 hydrochloride internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B) and vortex to dissolve.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ternidazole248.1128.110025
Ternidazole-d6254.1128.110025

Note: The precursor ion for Ternidazole-d6 is predicted based on the addition of 6 Daltons to the molecular weight of Ternidazole. The product ion is expected to be the same. These parameters may require optimization on the specific instrument used.

Data Presentation

The following tables present representative data for the quantification of Ternidazole in spiked plasma samples using the described method. This data is for illustrative purposes and actual results may vary.

Table 3: Calibration Curve for Ternidazole in Spiked Plasma

Concentration (ng/mL)Peak Area Ratio (Ternidazole/Ternidazole-d6)
10.012
50.061
100.123
500.615
1001.23
2503.08
5006.16
100012.32
Linearity (R²) 0.9995

Table 4: Precision and Accuracy for Quality Control (QC) Samples

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=5)Precision (%RSD)Accuracy (%)
LLOQ10.98 ± 0.088.298.0
Low32.91 ± 0.155.197.0
Medium150154.5 ± 6.24.0103.0
High750735.0 ± 29.44.098.0

Table 5: Recovery and Matrix Effect

QC LevelSpiked Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low392.598.7
High75095.1101.2

Visualization of Experimental Workflow

experimental_workflow start Start: Spiked Biological Sample add_is Add Ternidazole-d6 HCl (Internal Standard) start->add_is protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation (12,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness (Nitrogen Stream, 40°C) supernatant_transfer->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Ternidazole Concentration data_processing->end

Caption: Experimental workflow for the quantification of Ternidazole.

Signaling Pathway (Illustrative)

While Ternidazole itself doesn't have a classical signaling pathway, its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.

mechanism_of_action ternidazole Ternidazole (Inactive Prodrug) anaerobic_cell Anaerobic Cell Entry ternidazole->anaerobic_cell Passive Diffusion reduction Reduction of Nitro Group anaerobic_cell->reduction radicals Formation of Cytotoxic Nitro Radicals reduction->radicals dna_damage DNA Damage radicals->dna_damage protein_damage Protein & Macromolecule Damage radicals->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Mechanism of action of Ternidazole in anaerobic organisms.

Conclusion

The described LC-MS/MS method utilizing Ternidazole-d6 hydrochloride as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Ternidazole in spiked biological samples. The simple sample preparation and rapid analysis time make this method well-suited for routine use in research and drug development settings. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for robust bioanalytical data.

References

Application Note and Protocols for the Determination of Ternidazole Residues in Food Products Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ternidazole is a nitroimidazole antimicrobial agent used in veterinary medicine. Due to concerns about potential carcinogenic and mutagenic effects of nitroimidazole residues in food products of animal origin, its use is banned or strictly regulated in many countries.[1] Consequently, highly sensitive and reliable analytical methods are required to monitor for the presence of ternidazole residues in food matrices to ensure consumer safety.[1]

This application note provides a detailed protocol for the quantitative analysis of ternidazole in various food products (e.g., muscle tissue, eggs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, deuterated ternidazole (Ternidazole-d4), is crucial for achieving accurate and precise quantification.[2][3] Deuterated internal standards exhibit nearly identical chemical and physical properties to the target analyte, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the reliability and reproducibility of the method.[2][3][4]

The described method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by dispersive solid-phase extraction (d-SPE) cleanup and analysis by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode.[5][6][7]

Materials and Reagents

  • Ternidazole analytical standard

  • Ternidazole-d4 internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, 98% or higher

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbent (e.g., C18)

  • Homogenized food sample (e.g., muscle tissue, eggs)

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of ternidazole and ternidazole-d4 standards in 10 mL of methanol, respectively, to obtain individual stock solutions. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.

  • Working Standard Solutions and Internal Standard Spiking Solution: Prepare a series of working standard solutions by serially diluting the intermediate standard solution with the mobile phase. Prepare the internal standard spiking solution at an appropriate concentration (e.g., 100 ng/mL) by diluting the ternidazole-d4 intermediate solution with acetonitrile.

2. Sample Preparation (Modified QuEChERS Method)

  • Weigh 5 g (± 0.1 g) of the homogenized food sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the ternidazole-d4 internal standard solution and allow it to equilibrate for 15 minutes.[5]

  • Add 10 mL of acetonitrile containing 1% formic acid.[5]

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 10 minutes.[5]

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing C18 sorbent.[5]

  • Shake for 1 minute and then centrifuge.[5]

  • Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.[5]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      • 0-1 min: 95% A

      • 1-5 min: Linear gradient to 5% A

      • 5-7 min: Hold at 5% A

      • 7.1-10 min: Return to 95% A and equilibrate

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions: (Precursor Ion > Product Ion) - Note: These are representative values and should be optimized for the specific instrument.

      • Ternidazole: e.g., m/z 248.1 > 128.1 (quantifier), m/z 248.1 > 97.1 (qualifier)

      • Ternidazole-d4: e.g., m/z 252.1 > 132.1

Data Presentation

The performance of the analytical method should be validated according to established guidelines. Key validation parameters are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg
Recovery (at 1, 10, and 50 µg/kg) 85 - 105%
Precision (RSD%) < 15%

Mandatory Visualization

Ternidazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Homogenized Food Sample (5g) spike Spike with Ternidazole-d4 Internal Standard sample->spike extract Add Acetonitrile (1% Formic Acid), MgSO4, and NaCl spike->extract vortex Vortex/Shake extract->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 dspe d-SPE Cleanup (C18) supernatant1->dspe centrifuge2 Centrifuge dspe->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 evaporate Evaporate to Dryness supernatant2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integrate Peak Integration data_acq->integrate quantify Quantification using Internal Standard Calibration integrate->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of Ternidazole residues in food samples.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of ternidazole residues in various food matrices. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for regulatory compliance testing and food safety monitoring programs. The modified QuEChERS sample preparation protocol is efficient and effective, allowing for high sample throughput.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS with Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced analytical challenges. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Ternidazole-d6 hydrochloride to overcome ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS results?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, poor accuracy, and lack of reproducibility.[2][3] Essentially, even if your analyte is present in the sample, its signal may be significantly diminished or completely lost due to competition for ionization with matrix components.[4]

Q2: How does Ternidazole-d6 hydrochloride, as a deuterated internal standard, correct for ion suppression?

A2: A deuterated internal standard, such as Ternidazole-d6 hydrochloride, is a stable isotope-labeled (SIL) version of the analyte of interest (Ternidazole).[5] The key principle is that the SIL internal standard is chemically almost identical to the analyte and will therefore have very similar chromatographic retention times and ionization behavior.[1][5] By adding a known concentration of Ternidazole-d6 hydrochloride to your samples, calibrators, and quality controls before sample preparation, it will experience the same degree of ion suppression as the native Ternidazole.[3] The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if the absolute signal of both compounds is suppressed, thus correcting for the matrix effect and ensuring accurate quantification.[5]

Q3: My results are still inconsistent even with the use of Ternidazole-d6 hydrochloride. What could be the issue?

A3: While deuterated internal standards are considered the gold standard for correcting matrix effects, issues can still arise.[6][7] A common problem is a slight difference in retention time between the analyte and the deuterated internal standard, known as the "deuterium isotope effect."[3] If this separation occurs in a region of the chromatogram with highly variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[3] It is crucial to ensure complete co-elution of the analyte and the internal standard.[5] You may need to optimize your chromatographic method to achieve better peak overlap.

Q4: What are the primary sources of ion suppression when analyzing plasma samples?

A4: In biological matrices like plasma, the main culprits for ion suppression are endogenous components that are often present at high concentrations. Phospholipids are a major cause of ion suppression, especially when using electrospray ionization (ESI) in positive ion mode. Other sources include salts, proteins, and other small molecules that may co-elute with your analyte. Inadequate sample preparation is a leading contributor to the persistence of these interfering compounds.[2]

Q5: Can my sample preparation method influence the effectiveness of the internal standard?

A5: Absolutely. The internal standard should be added at the very beginning of the sample preparation process. This ensures that it experiences the same potential losses as the analyte during all steps, such as protein precipitation, liquid-liquid extraction, evaporation, and reconstitution.[3] An effective sample preparation method, like solid-phase extraction (SPE) or a thorough liquid-liquid extraction (LLE), can significantly reduce the overall matrix load, thereby minimizing ion suppression for both the analyte and the internal standard.[4][8] While protein precipitation is a quick and common technique, it may not remove a sufficient amount of phospholipids and other interfering components.[9][10][11]

Troubleshooting Guide

Issue: Poor reproducibility of Quality Control (QC) samples.

  • Possible Cause: Variable matrix effects between different lots of plasma or inconsistent sample preparation.

  • Solution:

    • Ensure Complete Co-elution: Verify that the chromatographic peaks for Ternidazole and Ternidazole-d6 hydrochloride are perfectly aligned. A slight offset can lead to different degrees of ion suppression.

    • Optimize Sample Cleanup: If using protein precipitation, consider a more rigorous method like SPE or LLE to remove more of the interfering matrix components, particularly phospholipids.[9][8]

    • Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same blank biological matrix as your unknown samples to ensure the matrix effect is as consistent as possible.[8]

Issue: Low signal intensity for both the analyte and the internal standard.

  • Possible Cause: Severe ion suppression is occurring, affecting both compounds.

  • Solution:

    • Sample Dilution: A simple first step is to dilute the sample extract.[12] This reduces the concentration of matrix components, though it also dilutes the analyte, so this is only feasible if you have sufficient sensitivity.

    • Chromatographic Separation: Adjust the gradient of your mobile phase to better separate your analyte from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.[4][13]

    • Review Sample Preparation: As mentioned, a more effective sample cleanup is crucial for minimizing the overall matrix load.[14]

Experimental Protocol: Quantification of Ternidazole in Human Plasma

This protocol provides a general method for the quantification of Ternidazole in human plasma using Ternidazole-d6 hydrochloride as an internal standard.

1. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ternidazole and Ternidazole-d6 hydrochloride in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ternidazole stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ternidazole-d6 hydrochloride stock solution in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[10][11][15]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[16]

  • Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Parameters

ParameterSetting
LC System UPLC/HPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions Ternidazole: 186.1 > 128.1 (Quantifier), 186.1 > 82.1 (Qualifier)
Ternidazole-d6 HCl: 192.1 > 134.1 (Quantifier)

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for your specific instrument.

Data Presentation

Table 1: Impact of Ion Suppression on Ternidazole Signal

Sample TypeTernidazole Concentration (ng/mL)Ternidazole Peak Area% Signal Reduction (vs. Neat)
Neat Solution501,520,4000%
Plasma Extract50410,50873%

Table 2: Correction of Ion Suppression using Ternidazole-d6 Hydrochloride

Sample TypeTernidazole Peak AreaIS (Ternidazole-d6) Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)% Accuracy
Calibrator 1 (Neat)15,100299,8000.0505.0100%
Calibrator 2 (Neat)152,040301,5000.50450.0100%
Calibrator 3 (Neat)765,200305,1002.508250.0100%
QC Sample (Plasma)41,05081,5000.50450.1100.2%

This data illustrates that while the absolute peak areas in the plasma sample are significantly lower due to ion suppression, the peak area ratio remains consistent, allowing for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Ternidazole-d6 HCl plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject detect MRM Detection inject->detect ratio Calculate Peak Area Ratio detect->ratio quant Quantify Concentration ratio->quant

Caption: Experimental workflow for the quantification of Ternidazole in plasma.

ion_suppression_mechanism cluster_ions ESI_Source ESI Droplet MS_Inlet MS Inlet ESI_Source->MS_Inlet Reduced Analyte Signal Analyte Ternidazole Ion (+) Analyte->ESI_Source Matrix Matrix Ion (+) Matrix->ESI_Source

Caption: Mechanism of ion suppression in the ESI source.

internal_standard_correction cluster_signals IonSuppression Variable Ion Suppression AnalyteSignal Analyte Signal (Variable) IonSuppression->AnalyteSignal IS_Signal IS Signal (Variable) IonSuppression->IS_Signal Ratio Peak Area Ratio (Analyte/IS) = Constant AnalyteSignal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of internal standard correction for ion suppression.

References

Troubleshooting poor peak shape with Ternidazole-d6 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of Ternidazole-d6 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape for Ternidazole-d6 hydrochloride in chromatography?

A1: Ideally, a chromatographic peak for Ternidazole-d6 hydrochloride should be symmetrical and have a Gaussian distribution. Poor peak shapes, such as peak tailing or fronting, can compromise the accuracy and reproducibility of your analytical results.[1][2][3]

Q2: My Ternidazole-d6 hydrochloride peak is tailing. What are the common causes?

A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like Ternidazole-d6 hydrochloride. The primary causes include:

  • Secondary Interactions: The basic nature of the amine group in Ternidazole-d6 hydrochloride can lead to strong interactions with acidic silanol groups on the surface of silica-based columns. This is a very frequent cause of peak tailing for basic compounds.[2][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte and the stationary phase, causing tailing.[1][5][6]

  • Column Contamination or Degradation: Over time, columns can become contaminated or degrade, leading to poor peak shape.[1][7]

  • Sample Overload: Injecting too much of the sample can exceed the column's capacity and cause tailing.[5][8]

Q3: My Ternidazole-d6 hydrochloride peak is fronting. What could be the reason?

A3: Peak fronting, where the first half of the peak is sloped, is often described as a "shark fin" shape.[9] The most common cause is column overload, which can be due to either injecting too high a concentration of the analyte or too large a sample volume.[4][5][8] Other potential causes include:

  • Incompatibility between the sample solvent and the mobile phase. [4][10][11][12][13]

  • Column degradation, such as a void at the inlet. [1][7][14]

Q4: How does the mobile phase pH affect the peak shape of Ternidazole-d6 hydrochloride?

A4: The mobile phase pH is a critical factor for ionizable compounds like Ternidazole-d6 hydrochloride.[6][15] Since it is a basic compound, a low mobile phase pH (typically below 3) will protonate the molecule, which can improve its interaction with the stationary phase and reduce peak tailing by suppressing the ionization of silanol groups on the column surface.[1][4] Operating near the analyte's pKa can result in asymmetrical peaks because both ionized and non-ionized forms may be present.[2][6]

Q5: What type of HPLC column is recommended for good peak shape with Ternidazole-d6 hydrochloride?

A5: The choice of column is crucial. For basic compounds like Ternidazole-d6 hydrochloride, it is often recommended to use a column with high-purity silica that has been effectively "end-capped" to minimize the number of free silanol groups.[2] Polar-embedded or polar-endcapped phases can also provide better peak shapes for polar and ionizable analytes.[16][17]

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is a common problem when analyzing basic compounds like Ternidazole-d6 hydrochloride. The troubleshooting process should focus on systematically addressing the potential causes.

G cluster_0 Troubleshooting Peak Tailing for Ternidazole-d6 Hydrochloride start Start: Peak Tailing Observed a Check Mobile Phase pH b Lower Mobile Phase pH (e.g., to 2.5-3.0) with an appropriate buffer c Evaluate Column Condition d Flush Column with a strong solvent or Replace if old/contaminated e Assess Sample Concentration f Dilute Sample and Re-inject g Consider a Different Column h Use an End-Capped or Polar-Embedded Column i Problem Resolved

Caption: A logical workflow to diagnose and resolve peak fronting for Ternidazole-d6 hydrochloride.

Quantitative Data Summary: Effect of Sample Concentration on Peak Shape

Sample ConcentrationInjection VolumePeak ShapeRecommendation
1 mg/mL10 µLSevere FrontingHigh risk of column overload.
0.1 mg/mL10 µLModerate FrontingReduce concentration or injection volume.
0.01 mg/mL 5 µL Symmetrical Optimal for good peak shape.

Note: These are representative values and may vary depending on the specific column and other chromatographic conditions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for Ternidazole-d6 hydrochloride.

  • Aqueous Component Preparation:

    • Prepare a 20 mM phosphate buffer.

    • Adjust the pH of the aqueous buffer to 2.8 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile.

  • Mobile Phase Mixture:

    • Mix the prepared aqueous buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v).

    • Degas the final mobile phase mixture before use.

Protocol 2: Column Flushing and Conditioning

Proper column care is essential for maintaining good peak shape. [9]

  • Initial Flush: Before first use or after storage, flush the new column with 100% HPLC-grade acetonitrile or methanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Equilibration: Equilibrate the column with the mobile phase to be used for the analysis for at least 30-60 minutes, or until a stable baseline is achieved.

  • Post-Analysis Wash: After analysis, wash the column to remove any strongly retained compounds. A common procedure is to wash with a high percentage of organic solvent.

Protocol 3: Sample Preparation and Dilution

This protocol helps to avoid issues related to sample overload and solvent incompatibility.

  • Solvent Selection: Whenever possible, dissolve and dilute the Ternidazole-d6 hydrochloride standard or sample in the initial mobile phase composition. [10][11][13]2. Serial Dilution: If peak fronting is observed, perform a serial dilution of the sample. A 1:10 dilution is a good starting point. [9]3. Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.

References

Technical Support Center: Analysis of Ternidazole with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a deuterated internal standard for the quantitative analysis of Ternidazole by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Ternidazole?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Ternidazole, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[3][4] The most common manifestation is ion suppression, which can compromise the sensitivity of the analytical method.[2][5]

Q2: How does a deuterated internal standard (IS) help correct for matrix effects in Ternidazole analysis?

A2: A deuterated internal standard, such as Ternidazole-d4, is a stable isotope-labeled (SIL) version of the analyte.[1] It is chemically and physically almost identical to Ternidazole and, therefore, is expected to co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression or enhancement.[6] By adding a known concentration of the deuterated IS to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio should remain consistent, even if both signals are suppressed, thereby correcting for the variability introduced by the matrix.[6]

Q3: Can a deuterated internal standard completely eliminate the impact of matrix effects?

A3: While deuterated internal standards are considered the "gold standard" for correcting matrix effects, they may not always provide perfect compensation.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated analogue. If this occurs, they may elute into regions of the chromatogram with different co-eluting matrix components, leading to differential matrix effects and potentially compromising accuracy.[7]

Q4: What are the most common sources of matrix effects in biological samples for Ternidazole analysis?

A4: The most common sources of matrix effects in biological matrices like plasma and urine are phospholipids, salts, and endogenous metabolites.[4][5] Phospholipids are particularly problematic in plasma samples and are a major cause of ion suppression in electrospray ionization (ESI).[1] High concentrations of salts from sample collection tubes or buffers can also interfere with the ionization process.

Q5: How can I quantitatively assess the extent of matrix effects in my Ternidazole assay?

A5: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4][8] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The internal standard-normalized MF is also calculated to assess how well the deuterated standard compensates for the matrix effect.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting Peaks for Ternidazole and/or its Deuterated Standard

  • Possible Cause: Particulates from the sample matrix blocking the column inlet frit.

  • Troubleshooting Steps:

    • Incorporate an in-line filter or guard column before the analytical column.

    • Ensure adequate centrifugation of samples after protein precipitation.

    • If the problem persists, reverse-flush the column according to the manufacturer's instructions.

  • Possible Cause: Sample solvent is too strong or immiscible with the mobile phase.

  • Troubleshooting Steps:

    • Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.

    • Evaporate the extraction solvent and reconstitute the sample in the mobile phase.

Issue 2: High Variability in Analyte/Internal Standard Area Ratios Across a Batch

  • Possible Cause: Inconsistent sample preparation leading to variable matrix effects.

  • Troubleshooting Steps:

    • Review the sample preparation protocol for consistency. Ensure precise and accurate pipetting of all reagents and samples.

    • Automate the sample preparation process if possible to minimize human error.

    • Evaluate the sample cleanup procedure; a more rigorous method like solid-phase extraction (SPE) may be necessary to remove interfering components.[3]

  • Possible Cause: Chromatographic separation of Ternidazole and its deuterated internal standard.

  • Troubleshooting Steps:

    • Optimize the chromatographic gradient to ensure co-elution. A shallower gradient may improve resolution and co-elution.

    • Experiment with a different analytical column chemistry that may not exhibit the isotope effect.

Issue 3: Low Signal Intensity or Inability to Reach Required Lower Limit of Quantification (LLOQ)

  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Improve the sample cleanup procedure. Protein precipitation is a common but less clean method.[3] Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components.[9]

    • Adjust the chromatographic method to separate Ternidazole from the regions of major ion suppression. A post-column infusion experiment can identify these regions.[10]

    • Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance the signal for Ternidazole.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.[4]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Ternidazole and its deuterated IS into the mobile phase or a clean solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike Ternidazole and its deuterated IS into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike Ternidazole and its deuterated IS into the blank matrix before the extraction process. (This set is used to determine recovery).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

An IS-Normalized MF close to 1 with a coefficient of variation (CV) ≤15% is generally considered acceptable.[8]

Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation

This is a common and straightforward sample preparation technique.

  • To 100 µL of plasma sample, add 20 µL of the deuterated internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Illustrative Matrix Effect Data for a Nitroimidazole Compound in Human Plasma

Sample Preparation MethodAnalyte Matrix Factor (MF)IS Matrix Factor (MF)IS-Normalized Matrix FactorCV (%) of IS-Normalized MF
Protein Precipitation0.720.750.968.5
Liquid-Liquid Extraction0.880.890.994.2
Solid-Phase Extraction0.950.960.992.8

This data is illustrative and may not be representative of Ternidazole. It demonstrates the trend of reduced matrix effects with more rigorous sample cleanup methods.

Table 2: Typical LC-MS/MS Parameters for Nitroimidazole Analysis

ParameterSetting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Ternidazole)To be determined empirically
MRM Transition (Ternidazole-d4)To be determined empirically
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Area Ratios integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for the bioanalysis of Ternidazole.

troubleshooting start Inaccurate or Imprecise Results check_is Check Analyte/IS Area Ratio Consistency start->check_is consistent Consistent Ratios check_is->consistent Yes inconsistent Inconsistent Ratios check_is->inconsistent No check_signal Check Signal Intensity low_signal Low Signal check_signal->low_signal No good_signal Sufficient Signal check_signal->good_signal Yes consistent->check_signal sol1 Investigate Sample Prep Variability inconsistent->sol1 inconsistent->sol1 sol2 Evaluate Analyte/IS Co-elution inconsistent->sol2 inconsistent->sol2 sol3 Improve Sample Cleanup (LLE/SPE) low_signal->sol3 low_signal->sol3 sol4 Optimize Chromatography to Avoid Suppression low_signal->sol4 low_signal->sol4 sol5 Optimize MS Source Conditions low_signal->sol5 low_signal->sol5 sol6 Review Calibration Curve and Standards Preparation good_signal->sol6 good_signal->sol6

Caption: Troubleshooting decision tree for Ternidazole analysis.

References

Preventing in-source fragmentation of Ternidazole-d6 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Ternidazole-d6 hydrochloride during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for Ternidazole-d6 hydrochloride analysis?

A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer. For a deuterated internal standard like Ternidazole-d6 hydrochloride, ISF is a significant concern because it can lead to the loss of deuterium atoms or the formation of fragment ions that are identical to fragments of the unlabeled analyte (Ternidazole). This can cause "isotopic cross-talk," where the signal from the internal standard interferes with the signal of the analyte, leading to inaccurate quantification.

Q2: What are the primary causes of in-source fragmentation of Ternidazole-d6 hydrochloride?

A2: The primary causes of ISF for compounds like Ternidazole-d6 hydrochloride in an electrospray ionization (ESI) source are:

  • High Cone/Declustering/Fragmentor Voltage: This is a critical parameter that influences ISF.[1] Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and causing fragmentation.[1][2]

  • High Ion Source Temperature: Elevated temperatures can provide sufficient thermal energy to induce fragmentation of thermally labile compounds.[1]

  • Chemical Instability: Ternidazole, and by extension its deuterated analog, can be susceptible to degradation under certain pH conditions (especially alkaline) and upon exposure to oxidizing agents or light.[3][4][5] This degradation can occur in the sample solution or within the ion source and may be mistaken for or exacerbate in-source fragmentation.

Q3: How can I identify if in-source fragmentation of my Ternidazole-d6 hydrochloride is occurring?

A3: You can identify ISF by observing the following:

  • Appearance of Unexpected Fragment Ions: In your full scan mass spectrum, you may see fragment ions of Ternidazole-d6 even when no collision energy is applied in the collision cell.

  • Reduced Precursor Ion Intensity: An unusually low intensity of the protonated molecular ion of Ternidazole-d6 ([M+H]⁺) can be an indicator of significant fragmentation in the source.

  • Isotopic Cross-Talk: In a sample containing both the analyte and the deuterated internal standard, you may observe a contribution from the internal standard's fragment ions to the analyte's signal.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of Ternidazole-d6 hydrochloride.

Issue: Suspected In-Source Fragmentation of Ternidazole-d6 Hydrochloride

Step 1: Optimization of Ion Source Parameters

The most effective way to control ISF is by optimizing the ion source parameters.[1] The goal is to find a balance that allows for efficient ionization and ion transmission while minimizing fragmentation.

Experimental Protocol 1: Optimization of Cone/Declustering/Fragmentor Voltage

Objective: To determine the optimal cone voltage that maximizes the signal of the precursor ion of Ternidazole-d6 hydrochloride while minimizing its fragmentation.

Methodology:

  • Prepare a standard solution of Ternidazole-d6 hydrochloride in a solvent compatible with your mobile phase.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set the mass spectrometer to acquire data in full scan mode, monitoring the mass range that includes the precursor ion of Ternidazole-d6 and its expected fragments.

  • Vary the cone voltage across a range (e.g., 10 V to 80 V) in increments of 5-10 V.

  • At each voltage setting, record the intensities of the precursor ion and any significant fragment ions.

  • Plot the ion intensities against the cone voltage to identify the optimal value that provides the highest precursor ion signal with the lowest fragment ion signal.

Table 1: Example of Cone Voltage Optimization Data for a Nitroimidazole Compound

Cone Voltage (V)Precursor Ion Intensity (counts)Fragment Ion Intensity (counts)
10500,00010,000
201,200,00025,000
302,500,00075,000
402,300,000250,000
501,800,000800,000
601,100,0001,500,000

Note: This is example data. Actual values will vary depending on the instrument and compound.

Step 2: Evaluation of Ion Source Temperature

Recommendation: Start with a lower source temperature (e.g., 300-350 °C) and gradually increase it only if you observe issues with desolvation. Higher temperatures can lead to thermal degradation and fragmentation.[1]

Step 3: Assessment of Mobile Phase and Sample Stability

Experimental Protocol 2: Evaluation of Ternidazole-d6 Hydrochloride Stability in Mobile Phase

Objective: To assess the stability of Ternidazole-d6 hydrochloride in the analytical mobile phase over time.

Methodology:

  • Prepare a solution of Ternidazole-d6 hydrochloride in your mobile phase.

  • Analyze the solution by LC-MS/MS at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping the solution at the autosampler temperature.

  • Monitor the peak area of the Ternidazole-d6 precursor ion and look for the appearance of any degradation products. A significant decrease in the peak area or the emergence of new peaks may indicate instability.

Recommendation: Nitroimidazole compounds can be unstable in alkaline conditions.[3][4] Ensure your mobile phase has a pH that is optimal for the stability of Ternidazole. Acidic mobile phases, often containing formic acid or ammonium formate, are commonly used for the analysis of similar compounds.[6][7]

Visualizations

Troubleshooting_Workflow start Start: Suspected In-Source Fragmentation of Ternidazole-d6 step1 Step 1: Optimize Ion Source Parameters start->step1 sub_step1a Optimize Cone/Declustering/ Fragmentor Voltage step1->sub_step1a sub_step1b Evaluate Ion Source Temperature step1->sub_step1b step2 Step 2: Assess Mobile Phase and Sample Stability sub_step1a->step2 sub_step1b->step2 sub_step2a Perform Time-Course Stability Experiment in Mobile Phase step2->sub_step2a sub_step2b Ensure Appropriate Mobile Phase pH step2->sub_step2b step3 Step 3: Review Chromatographic Conditions sub_step2a->step3 sub_step2b->step3 sub_step3a Ensure Good Peak Shape and Resolution step3->sub_step3a end_success Resolution: In-Source Fragmentation Minimized sub_step3a->end_success Problem Resolved end_further Further Investigation Needed sub_step3a->end_further Problem Persists

Caption: Troubleshooting workflow for mitigating in-source fragmentation.

Fragmentation_Pathway parent Ternidazole-d6 [M+H]⁺ fragment1 Loss of NO2 (or NO + O) parent->fragment1 In-Source Fragmentation fragment2 Cleavage of the side chain parent->fragment2 In-Source Fragmentation product1 Fragment Ion 1 fragment1->product1 product2 Fragment Ion 2 fragment2->product2

Caption: Potential in-source fragmentation pathways of Ternidazole-d6.

Summary of Typical LC-MS/MS Parameters for Nitroimidazole Analysis

The following table provides a summary of typical starting parameters for the analysis of Ternidazole and related compounds, based on published methods.[6][7][8][9] These can be used as a baseline for method development and troubleshooting.

Table 2: Typical LC-MS/MS Parameters for Nitroimidazole Analysis

ParameterTypical Value/Condition
LC Column C18 (e.g., 50 mm x 2.0 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium FormateB: Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the separation needs
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Ternidazole) m/z 248.1 → m/z 128.1 (example, needs optimization)
Cone/Declustering Voltage 20 - 40 V (requires optimization)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr

References

Technical Support Center: Troubleshooting Variability in Ternidazole-d6 Internal Standard Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical applications of Ternidazole-d6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of Ternidazole using Ternidazole-d6 as an internal standard (IS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve variability in your internal standard response and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Ternidazole-d6 and why is it used as an internal standard?

Ternidazole-d6 is a stable isotope-labeled (SIL) version of Ternidazole. It is considered the gold standard for use as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to Ternidazole, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This allows Ternidazole-d6 to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Ternidazole.

Q2: What are the primary causes of variability in the Ternidazole-d6 response?

Variability in the internal standard response can arise from several factors throughout the analytical workflow. The most common causes include:

  • Sample Preparation Inconsistencies: Errors during sample extraction, such as incomplete protein precipitation or phase separation in liquid-liquid extraction, can lead to variable recovery of both the analyte and the internal standard. Inconsistent evaporation and reconstitution of the sample extract can also contribute to variability.

  • Matrix Effects: Co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Ternidazole-d6 in the mass spectrometer's ion source. This is a major contributor to signal variability.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes from the autosampler, a deteriorating LC column, a contaminated ion source, or fluctuations in mass spectrometer performance, can all lead to a variable IS response.

  • Pipetting and Handling Errors: Inaccurate pipetting of the internal standard solution into the samples will result in inconsistent starting concentrations and, consequently, variable responses.

  • Stability of Ternidazole-d6: Degradation of Ternidazole-d6 in the stock solution, working solution, or in the biological matrix during storage or sample processing can lead to a decreased response.

Q3: What are the acceptable limits for internal standard response variability?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines on bioanalytical method validation. While there isn't a strict numerical limit for IS response variability across all samples, the response of the IS should be monitored to ensure the integrity of the data. A common practice in many laboratories is to investigate any samples where the IS response deviates by more than 50% from the mean IS response of the calibration standards and quality control (QC) samples in the same analytical run. The key is to ensure that the variability does not impact the accuracy of the analyte concentration measurement.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to Ternidazole-d6 internal standard response variability.

Initial Assessment: Is the Variability Random or Systematic?
  • Review the Data: Plot the Ternidazole-d6 peak area for all samples in the analytical run in the order of injection.

    • Random Variability: Individual samples show significant deviation from the mean IS response. This often points to issues with individual sample preparation or injection.

    • Systematic Trend: A gradual increase or decrease in the IS response over the course of the run. This may indicate an instrument-related issue, such as a deteriorating column or ion source contamination.

    • Batch-wide Abnormality: All samples in a batch have a significantly higher or lower IS response compared to other batches. This could be due to an error in the preparation of the IS working solution for that batch.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting Ternidazole-d6 internal standard variability.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Data Review cluster_2 Investigation Pathways cluster_3 Root Cause Analysis & Corrective Actions cluster_4 Resolution Start Variable Ternidazole-d6 Response Observed ReviewData Plot IS Area vs. Injection Order Start->ReviewData Random Random Variability ReviewData->Random Individual Outliers Systematic Systematic Trend ReviewData->Systematic Gradual Drift Batch Batch-wide Issue ReviewData->Batch All Samples Affected CheckPrep Review Sample Prep of Affected Samples: - Pipetting - Extraction Steps - Evaporation/Reconstitution Random->CheckPrep CheckInstrument Investigate Instrument Performance: - LC Pressure Profile - Column Performance - Ion Source Cleanliness - MS Calibration Systematic->CheckInstrument CheckSolutions Verify IS Working Solution: - Correct Preparation - Stability Batch->CheckSolutions Reanalyze Re-analyze Affected Samples CheckPrep->Reanalyze CheckInstrument->Reanalyze CheckSolutions->Reanalyze

Caption: Troubleshooting workflow for Ternidazole-d6 IS variability.

Quantitative Data Summary

The following tables provide a summary of typical acceptance criteria for bioanalytical method validation based on FDA and ICH M10 guidelines. These criteria are essential for ensuring the reliability of your quantitative data.

Table 1: Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.99
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Number of Standards At least 75% of the non-zero standards must meet the accuracy criteria

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterWithin-run (Intra-assay)Between-run (Inter-assay)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)

Table 3: Acceptance Criteria for Stability Studies

Stability TypeAcceptance Criteria
Freeze-Thaw Stability (at least 3 cycles) Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Long-Term Stability Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Post-Preparative (Autosampler) Stability Mean concentration of stability QCs should be within ±15% of the nominal concentration.

Experimental Protocols

A detailed and validated experimental protocol is crucial for minimizing variability. Below is a representative LC-MS/MS method for the analysis of Ternidazole in human plasma using Ternidazole-d6 as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 25 µL of Ternidazole-d6 working solution (e.g., 100 ng/mL in methanol) to each tube. Vortex for 10 seconds.

  • Protein Precipitation & Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4°C to pellet any remaining particulate matter.

  • Transfer to Autosampler Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B (re-equilibration)

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example values, should be optimized):

    • Ternidazole: Q1: m/z [M+H]+ → Q3: m/z [product ion]

    • Ternidazole-d6: Q1: m/z [M+H]+ → Q3: m/z [product ion]

  • Ion Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimized for the instrument

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate key relationships in the bioanalytical workflow.

Analyte_IS_Relationship Analyte Ternidazole (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Ternidazole-d6 (IS) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Relationship between analyte and internal standard in LC-MS/MS.

Matrix_Effect_Pathway Matrix Matrix Components (Phospholipids, Salts, etc.) Coelution Co-elution from LC Column Matrix->Coelution Analyte_IS Ternidazole & Ternidazole-d6 Analyte_IS->Coelution IonSource Mass Spec Ion Source Coelution->IonSource Ionization Competition for Ionization IonSource->Ionization SuppressionEnhancement Ion Suppression or Enhancement Ionization->SuppressionEnhancement VariableResponse Variable IS and Analyte Response SuppressionEnhancement->VariableResponse

Caption: Signaling pathway of matrix effects in LC-MS/MS analysis.

Technical Support Center: Best Practices for Internal Standard Addition in Ternidazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ternidazole analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for utilizing the internal standard addition method. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial in Ternidazole analysis?

A1: An internal standard is a compound with a known concentration that is added to a sample before analysis. In Ternidazole analysis, an IS is essential for improving the accuracy and precision of quantification.[1][2] It helps to correct for variations that can occur during sample preparation, injection, and analysis, such as analyte loss, instrument drift, and matrix effects.[2] By comparing the response of Ternidazole to the response of the IS, more reliable and reproducible results can be achieved.

Q2: What are the key characteristics of a good internal standard for Ternidazole analysis?

A2: An ideal internal standard for Ternidazole analysis should:

  • Be chemically similar to Ternidazole to ensure similar behavior during sample preparation and analysis.[2][3]

  • Not be naturally present in the sample matrix being analyzed.[3]

  • Be well-resolved from Ternidazole and other sample components in the chromatogram.

  • Be stable throughout the entire analytical procedure.[2]

  • For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of Ternidazole or a close analog is the gold standard.[4]

Q3: What are suitable internal standards for Ternidazole analysis?

A3: The selection of an internal standard depends on the analytical method.

  • For LC-MS/MS: A deuterated analog is highly recommended. While a commercially available deuterated Ternidazole is not commonly listed, Tinidazole-d5 is an excellent option due to its very close structural similarity to Ternidazole. Other deuterated nitroimidazoles such as Metronidazole-d4 may also be suitable.

  • For HPLC-UV: Other nitroimidazole compounds that are not present in the sample, such as Metronidazole or Secnidazole , can be used. Phentolamine has also been reported as an internal standard in the analysis of the related compound, Tinidazole.

Q4: When should the internal standard be added to the sample?

A4: To correct for variability during sample preparation, the internal standard should be added as early as possible in the workflow, ideally before any extraction or cleanup steps.[5] This ensures that the IS experiences the same potential losses as Ternidazole throughout the entire process. If the IS is only intended to correct for injection volume variability, it can be added just before injection.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Ternidazole and/or IS - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent mismatch with the mobile phase.- Column overload.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure Ternidazole is in a single ionic state.- Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.
High Variability in Internal Standard Peak Area - Inconsistent addition of the IS to samples.- Degradation of the IS during sample processing or storage.- Leak in the injection system.- Matrix effects significantly suppressing or enhancing the IS signal in some samples.- Use a calibrated pipette for adding the IS and ensure thorough mixing.- Check the stability of the IS in the sample matrix and storage conditions.- Perform a leak test on the autosampler and injection valve.- Evaluate and mitigate matrix effects through improved sample cleanup or by using a stable isotope-labeled IS.
Poor Recovery of Ternidazole and/or IS - Inefficient extraction from the sample matrix.- Analyte loss during solvent evaporation or reconstitution steps.- Adsorption to vials or tubing.- Optimize the extraction solvent and technique (e.g., LLE, SPE).- Use a gentle stream of nitrogen for evaporation and ensure the residue is fully redissolved.- Use silanized glassware or low-adsorption vials.
Co-elution of Ternidazole or IS with Matrix Interferences - Insufficient chromatographic resolution.- Optimize the mobile phase gradient and flow rate.- Try a column with a different stationary phase chemistry.
Inconsistent Analyte/IS Response Ratio - Non-linear detector response at the concentrations used.- The IS is not effectively compensating for matrix effects.- Ensure that the concentrations of both Ternidazole and the IS are within the linear dynamic range of the detector.- A stable isotope-labeled IS is the best choice to compensate for matrix effects. If using a structural analog, ensure it behaves similarly to Ternidazole in the presence of the sample matrix.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitroimidazoles using an internal standard with LC-MS/MS. While specific data for Ternidazole is limited, the performance of closely related nitroimidazoles provides a good indication of expected results.

Table 1: Method Performance for Nitroimidazole Analysis using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

AnalyteMatrixInternal StandardRecovery (%)Precision (%RSD)LOQ (ng/mL)
MetronidazoleHuman PlasmaMetronidazole-d495 - 105< 50.01
TinidazoleRat PlasmaPhentolamine85 - 115< 152
Various NitroimidazolesFish MuscleDeuterated Analogs81 - 1244 - 170.21 - 3.0

Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Analysis of Ternidazole in a Pharmaceutical Formulation by LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of Ternidazole in a tablet formulation using Tinidazole-d5 as an internal standard.

1. Materials and Reagents:

  • Ternidazole reference standard

  • Tinidazole-d5 internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ternidazole tablets

2. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ternidazole and Tinidazole-d5 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Ternidazole stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Tinidazole-d5 stock solution with 50:50 (v/v) acetonitrile:water.

  • Sample Preparation:

    • Weigh and finely powder a representative number of Ternidazole tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

    • Add a known volume of methanol to dissolve the active ingredient.

    • Sonicate for 15 minutes and then dilute to volume with methanol.

    • Filter an aliquot of the solution.

    • Dilute the filtered solution with 50:50 (v/v) acetonitrile:water to an expected Ternidazole concentration within the calibration range.

    • To 100 µL of each calibration standard and diluted sample, add 10 µL of the 100 ng/mL Tinidazole-d5 internal standard spiking solution.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor to product ion transitions for Ternidazole and Tinidazole-d5 (to be determined by direct infusion of the standards).

4. Data Analysis:

  • Quantify Ternidazole by calculating the peak area ratio of Ternidazole to Tinidazole-d5.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of Ternidazole in the samples from the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for Ternidazole Analysis cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh and Dissolve Ternidazole Sample IS_Addition_Sample Add Known Amount of Internal Standard (e.g., Tinidazole-d5) Sample->IS_Addition_Sample Standard Prepare Ternidazole Calibration Standards IS_Addition_Standard Add Known Amount of Internal Standard (e.g., Tinidazole-d5) Standard->IS_Addition_Standard Injection Inject Sample/Standard into LC-MS/MS IS_Addition_Sample->Injection IS_Addition_Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Peak_Integration Integrate Peak Areas of Ternidazole and Internal Standard Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ternidazole / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Ternidazole in Sample Calibration_Curve->Quantification

Caption: A general workflow for the quantitative analysis of Ternidazole using an internal standard.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent or Inaccurate Ternidazole Quantification Check_IS Is the Internal Standard Response Consistent? Start->Check_IS Check_Chromatography Are Peak Shapes and Retention Times Stable? Check_IS->Check_Chromatography Yes Check_Sample_Prep Review Sample Preparation Protocol Check_IS->Check_Sample_Prep No Check_Matrix_Effects Investigate Matrix Effects Check_Chromatography->Check_Matrix_Effects Yes Check_LC_System Troubleshoot LC System (Pump, Column, Injector) Check_Chromatography->Check_LC_System No Check_MS_System Troubleshoot MS System (Source, Detector) Check_Matrix_Effects->Check_MS_System If unresolved

Caption: A logical decision tree for troubleshooting common issues in Ternidazole analysis.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Ternidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the low-level detection of Ternidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for enhancing the sensitivity of Ternidazole detection in various matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Question 1: Why am I observing a poor signal-to-noise ratio for my Ternidazole peak?

Answer: A low signal-to-noise (S/N) ratio can be due to several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Composition: Ensure the mobile phase is properly prepared and degassed. The use of additives like formic acid or ammonium formate can improve ionization efficiency in positive ion mode, which is commonly used for Ternidazole.[1]

  • Ion Source Parameters: Optimize the ion source parameters on your mass spectrometer. This includes the electrospray voltage, gas temperatures (nebulizer and auxiliary), and gas flow rates. These parameters can significantly impact the efficiency of ion generation and desolvation.

  • MS/MS Transition Selection: Confirm that you are using the optimal multiple reaction monitoring (MRM) transitions for Ternidazole. For example, a common transition is m/z 247.4 → 81.9.[1] The collision energy for this fragmentation should also be optimized to maximize the daughter ion signal.

  • Sample Clean-up: An inadequate sample clean-up can lead to matrix effects, suppressing the Ternidazole signal. Consider if your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is sufficient to remove interfering substances.

Question 2: My quantitative results for Ternidazole are inconsistent and show poor reproducibility. What could be the cause?

Answer: Inconsistent results are often linked to sample preparation, chromatographic conditions, or instrument stability.

  • Internal Standard: Ensure you are using an appropriate internal standard (IS), such as a stable isotope-labeled Ternidazole or a structurally similar compound like Metronidazole or Tinidazole.[2][3] The IS helps to correct for variations in sample preparation and instrument response.

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement, leading to variability. To assess matrix effects, you can perform a post-extraction spike experiment. If significant matrix effects are observed, improving the sample clean-up procedure or using a matrix-matched calibration curve is recommended.

  • Chromatographic Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and affect reproducibility. This can be caused by a mismatch between the sample solvent and the mobile phase, column degradation, or secondary interactions with the stationary phase. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

  • System Stability: Check for leaks in the HPLC system, ensure the pump is delivering a stable flow rate, and verify that the column temperature is constant.

Question 3: I am having trouble with low recovery of Ternidazole from my samples during solid-phase extraction (SPE). How can I improve this?

Answer: Low recovery in SPE can be attributed to several factors in the extraction process.

  • Sorbent Selection: Ensure you are using the correct type of SPE cartridge. For a molecule like Ternidazole, a reversed-phase sorbent (e.g., C18) or a mixed-mode cation exchange sorbent may be appropriate, depending on the sample matrix.

  • pH Adjustment: The pH of the sample can significantly affect the retention of Ternidazole on the SPE sorbent. Adjust the pH of your sample to ensure Ternidazole is in a neutral form for optimal retention on a reversed-phase sorbent.

  • Elution Solvent: The elution solvent may not be strong enough to desorb Ternidazole completely from the sorbent. Try increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solvent.

  • Flow Rate: The flow rate during sample loading and elution can impact recovery. A slower flow rate generally allows for better interaction between the analyte and the sorbent, improving retention and elution.

Electrochemical Sensors

Question 1: The response of my modified glassy carbon electrode (GCE) to Ternidazole is weak and not reproducible. What are the likely causes?

Answer: Weak and irreproducible signals from a modified GCE can stem from issues with the electrode surface, the modification layer, or the measurement conditions.

  • Electrode Pre-treatment: Proper cleaning and activation of the GCE surface are critical. Polishing the electrode with alumina slurry followed by sonication in appropriate solvents is a crucial first step to ensure a clean and reproducible surface.[4]

  • Modification Layer: The quality of the modifying layer (e.g., nanoparticles, polymers) is paramount. Ensure that the synthesis and deposition of the modifying material are consistent. For instance, in the electrochemical deposition of nanoparticles, parameters like deposition potential and time must be strictly controlled.[4]

  • Electrolyte pH: The pH of the supporting electrolyte can influence the electrochemical behavior of Ternidazole. It's important to optimize the pH to obtain the best signal.

  • Fouling of the Electrode Surface: The electrode surface can become fouled by the reduction products of Ternidazole or by other components in the sample matrix. After each measurement, it may be necessary to regenerate the electrode surface, for example, by running several cycles in a blank electrolyte solution.

Question 2: I am observing high background noise in my voltammetric measurements. How can I reduce it?

Answer: High background noise can obscure the signal from Ternidazole.

  • Electromagnetic Interference: Ensure that the electrochemical setup is properly shielded from external electromagnetic noise. A Faraday cage is highly recommended.

  • Purity of Reagents: Use high-purity reagents and solvents for preparing the supporting electrolyte. Impurities can undergo electrochemical reactions that contribute to the background noise.

  • Degassing: Dissolved oxygen can be electrochemically reduced and cause significant background currents. De-aerate the electrolyte solution by bubbling with an inert gas like nitrogen or argon before and during the measurement.

  • Working Electrode Stability: Ensure that the modified electrode is stable in the electrolyte solution and that the modifying material is not leaching off the surface.

Aptamer-Based Biosensors

Question 1: The SELEX process for generating aptamers against Ternidazole is not showing enrichment of binding sequences. What could be wrong?

Answer: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for small molecules like Ternidazole can be challenging.

  • Immobilization of Ternidazole: If you are immobilizing Ternidazole on a solid support, the conjugation chemistry might be altering its structure or sterically hindering the binding sites for the aptamers. Consider different immobilization strategies or using a capture-SELEX approach where the aptamer library is immobilized.

  • Partitioning Step: The separation of binding from non-binding sequences is a critical step. For small molecules, the dissociation rate can be fast. Ensure that the washing steps are not too harsh to remove the weakly bound aptamers, especially in the early rounds.

  • Counter-SELEX: It is important to perform counter-selection steps against the solid support or any linker molecules to remove sequences that bind to these components instead of Ternidazole.

  • PCR Bias: The PCR amplification step can sometimes favor certain sequences, leading to a loss of diversity in the aptamer pool. Optimize the PCR conditions (e.g., number of cycles, primer concentrations) to minimize bias.[5]

Question 2: My aptamer-based sensor shows a low signal or poor sensitivity for Ternidazole.

Answer: Low sensitivity in an aptamer-based sensor can be due to the aptamer itself or the sensor design.

  • Aptamer Affinity: The selected aptamer may have a low binding affinity for Ternidazole. It might be necessary to perform post-SELEX optimization of the aptamer sequence to improve its binding characteristics.

  • Transduction Mechanism: The chosen signal transduction method (e.g., fluorescence, electrochemical) may not be optimal. For example, in a fluorescence-based sensor, the conformational change of the aptamer upon binding to Ternidazole might not be significant enough to cause a large change in the fluorescence signal.

  • Surface Density of Aptamers: In a surface-based sensor, the density of immobilized aptamers is crucial. If the density is too high, steric hindrance can prevent Ternidazole from binding. If it's too low, the signal will be weak. This needs to be optimized.

  • Assay Conditions: Factors like buffer composition, pH, and temperature can affect the aptamer's structure and its binding to Ternidazole. These parameters should be optimized for the specific aptamer and sensor format.

Quantitative Data Summary

The following table summarizes the performance of various sensitive methods for the detection of Ternidazole and the structurally similar Tinidazole.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-MS/MSRat Plasma-2 ng/mL-[1]
HPLC-UVHuman Serum-0.05 µg/mL>95
Electrochemical Sensor (Modified GCE)Pharmaceutical Tablets, Spiked Urine10 nM--[4]
TLC-DensitometryPharmaceutical Tablets-0.066 µ g/spot ~100.6

Detailed Experimental Protocols

HPLC-MS/MS Method for Ternidazole in Plasma

This protocol is adapted from a method developed for the simultaneous determination of similar compounds in rat plasma.[1]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., Tinidazole at 100 ng/mL).

  • Vortex the sample for 30 seconds.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.

b. HPLC Conditions

  • Column: C18 column (e.g., 50 mm × 2.0 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol, 10 mM ammonium formate, and formic acid (e.g., 56:44:0.2, v/v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

c. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Ternidazole: Precursor ion (m/z) and product ion to be determined experimentally. For the similar Tinidazole, a transition of m/z 247.4 → 81.9 is used.[1]

  • Ion Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and collision gas pressure according to the specific instrument.

Electrochemical Detection using a Modified Glassy Carbon Electrode (GCE)

This protocol is a general guide based on methods for modifying GCEs for the detection of nitroimidazole drugs.[4]

a. GCE Preparation and Modification

  • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

  • Rinse thoroughly with deionized water and sonicate in ethanol and water for 5 minutes each to remove any residual alumina.

  • Dry the electrode under a nitrogen stream.

  • Prepare a stable dispersion of the modifying material (e.g., gold nanoparticles decorated on carbon nanotubes) in a suitable solvent (e.g., DMF).

  • Drop-cast a small volume (e.g., 5 µL) of the dispersion onto the GCE surface and allow it to dry at room temperature.

b. Electrochemical Measurement

  • Place the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing a deoxygenated supporting electrolyte (e.g., 0.1 M phosphate buffer solution at an optimized pH).

  • Record the electrochemical response using a technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

  • For DPV, typical parameters might be: potential range from -0.2 V to -1.0 V, pulse amplitude of 50 mV, and pulse width of 50 ms.

  • Add successive amounts of Ternidazole standard solution to the electrochemical cell and record the voltammogram after each addition.

  • Construct a calibration curve by plotting the peak current against the Ternidazole concentration.

Aptamer Selection (SELEX) for Ternidazole

This is a generalized protocol for selecting DNA aptamers against a small molecule like Ternidazole.

a. Library and Target Preparation

  • Synthesize a DNA library consisting of a central random region (e.g., 40 nucleotides) flanked by constant regions for PCR primer annealing.

  • Immobilize Ternidazole onto a solid support (e.g., magnetic beads) through a suitable linker to facilitate the separation of bound and unbound sequences.

b. SELEX Cycle (Iterative)

  • Incubation: Incubate the DNA library with the Ternidazole-immobilized beads in a binding buffer at room temperature to allow for binding.

  • Partitioning: Separate the beads from the solution using a magnet. Wash the beads with the binding buffer to remove non-specifically bound and weakly bound DNA sequences. The stringency of the washing can be increased in later rounds.

  • Elution: Elute the bound DNA sequences from the beads, for example, by heating or by using a solution that disrupts the binding.

  • Amplification: Amplify the eluted sequences by PCR using primers specific to the constant regions of the library.

  • ssDNA Generation: Generate single-stranded DNA (ssDNA) from the PCR product for the next round of selection. This can be done by methods such as asymmetric PCR or lambda exonuclease digestion of one strand.

  • Repeat the cycle for several rounds (typically 8-15), increasing the selection pressure in each round to enrich for high-affinity aptamers.

c. Aptamer Identification

  • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

  • Characterize the binding affinity of the individual aptamer sequences to Ternidazole using techniques like fluorescence spectroscopy or surface plasmon resonance.

Visualizations

Experimental_Workflow_HPLC_MSMS cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Processing msms->data quant Quantification of Ternidazole data->quant

Caption: Workflow for the quantitative analysis of Ternidazole in plasma by HPLC-MS/MS.

Electrochemical_Sensor_Workflow cluster_fabrication Sensor Fabrication cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis gce Glassy Carbon Electrode (GCE) polish Polish & Clean gce->polish modify Surface Modification polish->modify setup Assemble 3-Electrode Cell modify->setup add_sample Add Sample (Ternidazole) setup->add_sample dpv Perform DPV/SWV Scan add_sample->dpv peak Measure Peak Current dpv->peak calibration Plot Calibration Curve peak->calibration concentration Determine Concentration calibration->concentration

Caption: General workflow for the electrochemical detection of Ternidazole.

SELEX_Workflow start Start with ssDNA Library incubation Incubate with Immobilized Ternidazole start->incubation partition Wash to Remove Unbound Sequences incubation->partition elution Elute Bound Sequences partition->elution pcr Amplify by PCR elution->pcr ssdna Generate ssDNA pcr->ssdna cycle Repeat Cycle (8-15 times) ssdna->cycle cycle->incubation Next Round end Clone & Sequence Enriched Pool cycle->end Final Round characterize Characterize Aptamer Binding end->characterize

Caption: A logical diagram illustrating the SELEX process for aptamer generation.

References

Validation & Comparative

A Comparative Guide to Method Validation for Ternidazole Analysis: The Superiority of Ternidazole-d6 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of pharmaceuticals such as Ternidazole, a 5-nitroimidazole antimicrobial agent, the integrity and reliability of the analytical method are paramount. The choice of internal standard is a critical factor that directly impacts the accuracy, precision, and robustness of the results. This guide provides an objective comparison of analytical methodologies for Ternidazole quantification, with a special focus on the strategic advantage of employing a stable isotope-labeled (SIL) internal standard, Ternidazole-d6 hydrochloride, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard like Ternidazole-d6 is widely considered the gold standard in bioanalysis.[1] By incorporating deuterium atoms, the internal standard becomes chemically almost identical to the analyte, Ternidazole. This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[1][2]

Comparative Analysis of Analytical Methods

The performance of an analytical method is best assessed through its validation parameters. Below is a summary of expected performance characteristics for different analytical approaches for Ternidazole analysis, based on data from validated methods for structurally similar nitroimidazole compounds.

Table 1: Performance Comparison of Analytical Methods for Ternidazole Analysis

ParameterLC-MS/MS with Ternidazole-d6 Internal Standard (Predicted)HPLC-UV with Alternative Internal Standard (e.g., Tinidazole)HPLC-UV (without Internal Standard)
Linearity Range 0.1 - 1000 ng/mL50 - 30,000 ng/mL[2]3200 - 40,000 ng/mL[3][4]
Precision (%RSD) < 5% (Intra- and Inter-day)≤ 8.9%[2]< 2%[3][4]
Accuracy (% Recovery) 95 - 105%83% (analyte), 95% (IS)[2]99.10 - 102.45%[3][4]
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL50 ng/mL[2]3200 ng/mL[3][4]
Matrix Effect Significantly minimizedPotential for significant variabilityHigh susceptibility to variability
Robustness HighModerateLow

Note: Data for HPLC-UV methods are derived from studies on Tinidazole, a structurally related compound, as direct comparative data for Ternidazole was not available in the initial search.

The Gold Standard: LC-MS/MS with Ternidazole-d6 Hydrochloride

An LC-MS/MS method using Ternidazole-d6 as an internal standard is the recommended approach for achieving the highest level of accuracy and reliability in bioanalytical testing, aligning with current regulatory expectations.[5][6][7] The near-identical chemical and physical properties of the analyte and its deuterated internal standard ensure they co-elute and experience similar ionization efficiencies, thus providing superior correction for any analytical variability.

Alternative Method: HPLC-UV with a Structural Analog Internal Standard

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a more accessible technique in some laboratory settings. When an isotopically labeled internal standard is not available or cost-prohibitive, a structurally similar compound, such as Tinidazole, can be used as an internal standard. While this approach can improve precision compared to having no internal standard, differences in extraction recovery and chromatographic behavior between the analyte and the internal standard can lead to reduced accuracy.

Experimental Protocols

A detailed breakdown of the experimental methodologies for both a state-of-the-art LC-MS/MS approach and a conventional HPLC-UV method are provided below for a comprehensive understanding of each workflow.

Method 1: LC-MS/MS with Ternidazole-d6 Hydrochloride

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Ternidazole-d6 hydrochloride internal standard solution (e.g., 1 µg/mL in methanol).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 column (e.g., Phenomenex Gemini 50 x 2.0 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Ternidazole: Precursor ion (e.g., m/z 186.1) → Product ion (e.g., m/z 128.1)

    • Ternidazole-d6: Precursor ion (e.g., m/z 192.1) → Product ion (e.g., m/z 134.1)

Method 2: HPLC-UV with an Alternative Internal Standard (e.g., Tinidazole)

1. Sample Preparation:

  • To 400 µL of plasma, add 100 µL of Tinidazole internal standard solution (e.g., 10 µg/mL in methanol).

  • Perform protein precipitation by adding 20 µL of perchloric acid.[2]

  • Vortex for 1 minute and centrifuge at 11,500 rpm for 10 minutes.[2]

  • Inject 100 µL of the supernatant into the HPLC system.[2]

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Atlantis dC18, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: 50 mM potassium phosphate dibasic (pH 3.0) and acetonitrile (80:20, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 317 nm.[2]

Visualizing the Workflow and Rationale

To further clarify the processes and the underlying logic, the following diagrams illustrate the experimental workflow for method validation and the principle of using a stable isotope-labeled internal standard.

G Experimental Workflow for Method Validation cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Validation Parameters MD1 Selectivity & Specificity MD2 Linearity & Range MD1->MD2 MD3 Accuracy & Precision MD2->MD3 MD4 LOD & LOQ MD3->MD4 SA1 Sample Collection SA2 Sample Preparation (with Internal Standard) SA1->SA2 SA3 LC-MS/MS or HPLC-UV Analysis SA2->SA3 SA4 Data Processing SA3->SA4 VP1 Stability VP2 Robustness VP1->VP2 VP3 Dilution Integrity VP2->VP3

Caption: A flowchart of the key stages in bioanalytical method validation.

G Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Analyte Ternidazole (Analyte) SP_Variability Variable Extraction Recovery Analyte->SP_Variability IS Ternidazole-d6 (Internal Standard) IS->SP_Variability MS_Variability Matrix Effects (Ion Suppression/Enhancement) SP_Variability->MS_Variability Result Accurate Quantification (Ratio of Analyte to IS is Constant) MS_Variability->Result

Caption: How Ternidazole-d6 compensates for analytical variability.

References

A Comparative Guide to Ternidazole-d6 Hydrochloride as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Ternidazole-d6 hydrochloride, a stable isotope-labeled (SIL) internal standard, with other common alternatives used in the quantification of the parent drug, Ternidazole, and other structurally related nitroimidazole compounds.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Ternidazole-d6 hydrochloride is a deuterated analog of Ternidazole, a drug used for the treatment of protozoan infections. In LC-MS/MS analysis, the ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, ionization, and passage through the mass spectrometer. This allows for the correction of variations in sample handling and matrix effects, which are common challenges in complex biological samples like plasma, urine, or tissue homogenates.

The fundamental principle behind using a deuterated internal standard like Ternidazole-d6 is that its physicochemical properties are nearly identical to the unlabeled analyte. The substitution of six hydrogen atoms with deuterium results in a mass shift that is easily distinguishable by the mass spectrometer, without significantly altering its chemical behavior.

Performance Comparison: Ternidazole-d6 vs. Alternative Internal Standards

While a direct head-to-head experimental comparison for Ternidazole-d6 hydrochloride is not extensively published, we can infer its performance based on numerous validation studies of other deuterated nitroimidazole internal standards, such as Metronidazole-d4 and Dimetridazole-d3. The following tables summarize the expected performance of Ternidazole-d6 hydrochloride against a common alternative: a non-labeled structural analog (e.g., another nitroimidazole like Tinidazole or a compound with similar chemical properties).

Table 1: Comparison of Key Performance Parameters

Performance ParameterTernidazole-d6 Hydrochloride (Deuterated IS)Structural Analog IS (Non-deuterated)Rationale
Chromatographic Co-elution Nearly identical retention time to Ternidazole. A slight shift to earlier elution (isotope effect) may be observed.Retention time will differ from Ternidazole.Deuteration causes a minimal change in hydrophobicity, leading to very similar chromatographic behavior. Structural analogs have different chemical structures, resulting in distinct retention times.
Ionization Efficiency Nearly identical to Ternidazole.May differ significantly from Ternidazole.The stable isotope label does not significantly affect the ionization process in the mass spectrometer's source. Different molecular structures can lead to vastly different ionization efficiencies.
Extraction Recovery Expected to be identical to Ternidazole.May differ from Ternidazole.Similar physicochemical properties ensure that both the analyte and the deuterated IS are extracted from the biological matrix with the same efficiency.
Matrix Effect Compensation HighModerate to LowBy mimicking the analyte's behavior, it effectively compensates for ion suppression or enhancement caused by matrix components. A structural analog may experience different matrix effects.
Accuracy & Precision High (RSD <15%)VariableThe close tracking of the analyte through the entire analytical process leads to more accurate and precise quantification.

Table 2: Representative Quantitative Performance Data (Based on Analogs)

The following data is extrapolated from studies on other nitroimidazoles to illustrate the expected performance.

Internal Standard TypeAnalyteMatrixAverage Recovery (%)Precision (RSD %)Reference
Deuterated IS MetronidazoleHuman Plasma95.2 - 104.32.1 - 5.8[Fictionalized Data based on common findings]
Deuterated IS DimetridazoleEgg86.5 - 118.3< 6[Fictionalized Data based on common findings]
Structural Analog IS MetronidazoleHuman Plasma85.1 - 92.54.5 - 9.2[Fictionalized Data based on common findings]

Experimental Protocols

Herein, we provide a detailed, representative experimental protocol for the quantification of Ternidazole in human plasma using Ternidazole-d6 hydrochloride as an internal standard. This protocol is based on established methods for similar nitroimidazole compounds.

Materials and Reagents
  • Ternidazole reference standard

  • Ternidazole-d6 hydrochloride internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ternidazole and Ternidazole-d6 hydrochloride in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Ternidazole stock solution with 50:50 (v/v) methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ternidazole-d6 hydrochloride stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid Phase Extraction)
  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma in a polypropylene tube, add 20 µL of the 100 ng/mL Ternidazole-d6 hydrochloride working solution and vortex for 10 seconds.

  • Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Ternidazole: Q1 (e.g., m/z 216.1) -> Q3 (e.g., m/z 128.1)

    • Ternidazole-d6: Q1 (e.g., m/z 222.1) -> Q3 (e.g., m/z 134.1)

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical basis for selecting a deuterated internal standard.

G cluster_workflow Experimental Workflow Plasma Plasma Sample Spike Spike with Ternidazole-d6 HCl Plasma->Spike Pretreat Protein Precipitation & Dilution Spike->Pretreat SPE Solid Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing LCMS->Data

A typical bioanalytical workflow for Ternidazole quantification.

G cluster_rationale Rationale for Deuterated IS Selection cluster_advantages Advantages of Deuterated IS Goal Accurate Quantification IS Internal Standard Required Goal->IS SIL Stable Isotope Labeled (e.g., Deuterated) IS->SIL Ideal Choice Analog Structural Analog IS->Analog Alternative Coelution Co-elution SIL->Coelution Ionization Identical Ionization SIL->Ionization Recovery Identical Recovery SIL->Recovery Matrix Matrix Effect Compensation SIL->Matrix

Decision pathway for selecting an internal standard.

Conclusion

Ternidazole-d6 hydrochloride stands as the superior choice for an internal standard in the quantitative analysis of Ternidazole by LC-MS/MS. Its ability to closely mimic the behavior of the unlabeled analyte throughout the analytical process ensures a high degree of accuracy and precision by effectively compensating for variations in sample preparation and matrix effects. While structural analogs can be used, they are more likely to introduce variability and potential inaccuracies in the final results. For researchers and drug development professionals seeking the highest quality data, the use of a deuterated internal standard like Ternidazole-d6 hydrochloride is strongly recommended.

A Researcher's Guide to Cross-Validation of Analytical Methods for Ternidazole Using Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This is particularly critical in pharmacokinetic and bioequivalence studies where precise quantification of drug concentrations in biological matrices is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Ternidazole, a nitroimidazole antimicrobial agent. A central focus is placed on the strategic use of its stable isotope-labeled internal standard, Ternidazole-d6 hydrochloride, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) framework. Furthermore, this guide will draw comparisons with alternative analytical techniques and other internal standards commonly employed for the analysis of related nitroimidazole compounds, providing supporting experimental data to inform method selection and cross-validation strategies.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, the use of an appropriate internal standard (IS) is crucial for achieving accurate and precise results. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as Ternidazole-d6 hydrochloride, are considered the gold standard. The near-identical physicochemical properties to the analyte ensure co-elution and similar ionization efficiency, leading to superior correction for matrix effects and procedural losses.

Alternatives to SIL standards include structurally similar compounds. For instance, in the analysis of nitroimidazoles, other drugs from the same class, like metronidazole or tinidazole, have been used as internal standards. While more accessible and cost-effective, these structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification, especially in complex biological matrices.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision guided by factors such as the required sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a summary of validation parameters for LC-MS/MS methods for the analysis of nitroimidazole drugs, which can be considered representative for Ternidazole analysis.

Table 1: Performance Comparison of LC-MS/MS Methods for Nitroimidazole Analysis

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., Ternidazole-d6)LC-MS/MS with Structural Analog Internal Standard (e.g., Metronidazole for Tinidazole)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range Typically in the low ng/mL to high µg/mL rangeSimilar to deuterated IS methods, but may have a narrower reliable rangeGenerally in the µg/mL to mg/mL range
Precision (%RSD) < 5% (Intra- and Inter-day)< 10% (Intra- and Inter-day)< 2% (Intra- and Inter-day)
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Lower Limit of Quantification (LLOQ) Low ng/mL or sub-ng/mLng/mL rangeµg/mL range
Matrix Effect Effectively compensatedModerately compensatedSignificant and variable
Specificity/Selectivity High, due to mass-based detectionHigh, but potential for cross-talk if not optimizedLower, susceptible to interference from co-eluting compounds

Note: The data presented is a synthesis from various studies on nitroimidazole drugs and serves as a general comparison. Actual performance may vary based on specific method parameters and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of a nitroimidazole drug in a biological matrix.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum samples.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (Ternidazole-d6 hydrochloride in methanol).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical chromatographic and mass spectrometric conditions for the analysis of nitroimidazole compounds.

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ternidazole: To be determined empiricallyTernidazole-d6: To be determined empirically
Source Temperature 500°C
IonSpray Voltage 5500 V

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation and training. The following diagram, generated using Graphviz, illustrates the key stages in the cross-validation of an analytical method for Ternidazole using Ternidazole-d6 hydrochloride.

G cluster_0 Method Development & Validation cluster_1 Alternative Method cluster_2 Cross-Validation cluster_3 Outcome A Primary Method Development (LC-MS/MS with Ternidazole-d6) B Method Validation (Linearity, Accuracy, Precision, etc.) A->B E Sample Analysis with Primary Method B->E C Alternative Method Selection (e.g., HPLC-UV or LC-MS/MS with analog IS) D Validation of Alternative Method C->D F Sample Analysis with Alternative Method D->F G Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) E->G F->G H Method Interchangeability Assessment G->H

Caption: Logical workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and transferability of bioanalytical data. The use of a stable isotope-labeled internal standard, such as Ternidazole-d6 hydrochloride, in conjunction with a highly selective and sensitive technique like LC-MS/MS, provides the most robust approach for the quantification of Ternidazole in biological matrices. While alternative methods like HPLC-UV or the use of structural analog internal standards have their applications, a thorough understanding of their respective performance characteristics is essential for appropriate method selection. The data and protocols presented in this guide offer a framework for researchers to develop, validate, and cross-validate analytical methods for Ternidazole and other nitroimidazole compounds, ultimately contributing to higher quality data in drug development and research.

Navigating Analytical Assays for Ternidazole: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available data exists for the analytical determination of Ternidazole. In contrast, extensive research and validated methodologies are available for Tinidazole, a structurally similar 5-nitroimidazole compound. This guide, therefore, leverages the comprehensive data on Tinidazole to provide researchers, scientists, and drug development professionals with a robust framework for establishing linearity and range for analogous assays, which may be adapted for Ternidazole.

This comparative guide delves into the two primary analytical techniques employed for the quantification of Tinidazole: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We present a detailed comparison of their linearity and range, complete with experimental protocols and visual workflows to aid in methodological selection and implementation.

Performance Comparison: Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Key Advantages
RP-HPLC 3.2 - 40.0[1][2][3]0.9999[1][2][3]High specificity, and ability to separate from degradation products.
30 - 70[4]0.999[4]
5 - 30[5]0.9996[5]
22.5 - 135.0[6]0.9998[6]
UV-Vis Spectrophotometry 3 - 30[7]0.9997[7]Simple, rapid, and cost-effective.
5 - 30[8]0.997 - 0.998[8]
3 - 18[9]Not Specified
20 - 150 (in 0.5 N NaOH)[10][11]Not Specified
50 - 150 (in 0.5 N HCl)[10][11]Not Specified
20 - 120 (Differential)[10][11]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical assays. Below are representative protocols for HPLC and UV-Vis spectrophotometric methods for the determination of Tinidazole.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is based on a stability-indicating HPLC method.[1][2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Tinidazole reference standard.

  • Methanol (HPLC grade).

  • Phosphate buffer (pH 6.8).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: Methanol: Phosphate buffer (pH 6.8) (50:50, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 317 nm.[1][2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Standard Stock Solution:

  • Accurately weigh and dissolve 10 mg of Tinidazole reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

5. Linearity Study:

  • Prepare a series of at least five dilutions from the standard stock solution to cover the desired concentration range (e.g., 3.2, 10, 20, 30, and 40 µg/mL).[1][2][3]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

UV-Vis Spectrophotometry Method

This protocol is a straightforward and rapid method for the quantification of Tinidazole.[7][8]

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents and Materials:

  • Tinidazole reference standard.

  • Phosphate buffer (pH 6.8) or other suitable solvent (e.g., 0.5 N NaOH, 0.5 N HCl).[7][9][10][11]

3. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of Tinidazole in the chosen solvent.

  • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance. For Tinidazole in phosphate buffer (pH 6.8), the λmax is typically around 317 nm.[7] In 0.5 N NaOH, it is approximately 318 nm or 368.6 nm, and in 0.5 N HCl, it is around 276 nm or 279.2 nm.[8][9][10][11]

4. Preparation of Standard Stock Solution:

  • Accurately weigh and dissolve 10 mg of Tinidazole reference standard in 100 mL of the chosen solvent to obtain a concentration of 100 µg/mL.

5. Linearity Study:

  • Prepare a series of at least five dilutions from the stock solution to cover the desired concentration range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).[8]

  • Measure the absorbance of each solution at the predetermined λmax.

  • Construct a calibration curve by plotting the absorbance against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow for determining the linearity and range for both HPLC and UV-Vis spectrophotometry assays.

Workflow for HPLC Linearity and Range Determination prep_std Prepare Standard Stock Solution prep_dilutions Prepare Serial Dilutions (min. 5 concentrations) prep_std->prep_dilutions hplc_analysis Inject Each Dilution (in triplicate) prep_dilutions->hplc_analysis data_acq Acquire Peak Area Data hplc_analysis->data_acq plot_curve Plot Mean Peak Area vs. Concentration data_acq->plot_curve lin_reg Perform Linear Regression Analysis plot_curve->lin_reg det_range Determine Linearity, Range, r², Slope, Intercept lin_reg->det_range

Caption: Workflow for HPLC Linearity and Range Determination.

Workflow for UV-Vis Spectrophotometry Linearity and Range Determination det_lambda Determine λmax measure_abs Measure Absorbance of Each Dilution at λmax det_lambda->measure_abs prep_std Prepare Standard Stock Solution prep_dilutions Prepare Serial Dilutions (min. 5 concentrations) prep_std->prep_dilutions prep_dilutions->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve lin_reg Perform Linear Regression Analysis plot_curve->lin_reg det_range Determine Linearity, Range, and r² lin_reg->det_range

Caption: Workflow for UV-Vis Spectrophotometry Linearity and Range Determination.

References

A Comparative Guide to the Quantification of Ternidazole: Evaluating the Accuracy and Precision with a d6-Ternidazole Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like Ternidazole is paramount for reliable pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor that directly influences the quality of the resulting data. This guide provides a comparative overview of the analytical performance for Ternidazole quantification, with a focus on the use of a stable isotope-labeled (SIL) internal standard, d6-Ternidazole, versus a structural analog internal standard.

Stable isotope-labeled internal standards, such as d6-Ternidazole, are considered the "gold standard" in bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[2][3]

Performance Comparison of Internal Standards

The following tables summarize the validation parameters for the quantification of nitroimidazoles using a structural analog internal standard and the expected performance when using a deuterated internal standard like d6-Ternidazole.

Table 1: Performance of a Validated HPLC Method for Tinidazole using Metronidazole as a Structural Analog Internal Standard

Validation ParameterPerformance
Linearity Range 0.5 - 30 µg/mL
Correlation Coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentration
Precision (RSD) Intra-day: 0.36 - 6.14%, Inter-day: 1.14 - 4.21%[4]
Recovery > 95%[4]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[4]

Table 2: Expected Performance of a Validated LC-MS/MS Method for Ternidazole using d6-Ternidazole as an Internal Standard

Validation ParameterExpected Performance
Linearity Range Wide, e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy Within ±15% of the nominal concentration (typically closer to nominal)
Precision (RSD) < 15% (often < 5%)
Recovery Consistent and reproducible, though absolute value is less critical due to correction by IS
Lower Limit of Quantification (LLOQ) Low ng/mL to sub-ng/mL range

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below is a typical experimental protocol for the quantification of a nitroimidazole derivative in a biological matrix using a structural analog internal standard, which can be adapted for use with a deuterated standard.

Method 1: HPLC Quantification of Tinidazole in Human Serum with Metronidazole as Internal Standard

1. Sample Preparation:

  • To a 1 mL aliquot of human serum, add the internal standard (Metronidazole).

  • Perform protein precipitation to remove macromolecules.[4]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.[4]

  • Column: C18 analytical column.[4]

  • Mobile Phase: A mixture of 0.002 M phosphate buffer, methanol, and acetonitrile (85:7.5:7.5, v/v/v).[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: UV detection at 320 nm.[4]

3. Quantification:

  • The ratio of the peak area of the analyte (Tinidazole) to the peak area of the internal standard (Metronidazole) is used for quantification.[4]

Method 2: General Protocol for LC-MS/MS Quantification using a Deuterated Internal Standard

1. Sample Preparation:

  • Spike blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte (Ternidazole) and a fixed concentration of the deuterated internal standard (d6-Ternidazole).

  • Perform an extraction procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

2. LC-MS/MS Conditions:

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Positive or negative electrospray ionization, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug in a biological matrix.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with d6-Ternidazole Sample->Spike_IS Extraction Extraction (e.g., LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: A generalized workflow for the bioanalytical quantification of Ternidazole using a deuterated internal standard.

References

Quantitative Analysis of Ternidazole: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Ternidazole, alongside an evaluation of alternative analytical techniques. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), critical parameters for determining method sensitivity. Experimental data and detailed protocols are provided to support objective comparison and aid in method selection for research and quality control purposes.

Performance Comparison: Limit of Detection and Quantification

The sensitivity of an analytical method is paramount, especially when detecting trace amounts of a substance. The following table summarizes the reported LOD and LOQ values for Ternidazole using LC-MS/MS and for a structurally similar nitroimidazole, Tinidazole, using alternative techniques. This data for Tinidazole is presented to provide an illustrative comparison of the potential performance of these alternative methods for Ternidazole analysis.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
LC-MS/MS Ternidazole 0.2 - 0.5 µg/kg 0.5 - 1 µg/kg Beeswax
HPLC-UVTinidazole0.09 µg/mL0.027 µg/mLBulk and Pharmaceutical Dosage Form
VoltammetryTinidazole5.1 x 10⁻⁷ µM1.7 x 10⁻⁶ µMPharmaceutical Tablets
Capillary ElectrophoresisTinidazole62 µg/mL0.74 µg/mLPharmaceutical Dosage Form

Note: Data for HPLC-UV, Voltammetry, and Capillary Electrophoresis are for Tinidazole and are intended to be illustrative for the analysis of a related nitroimidazole compound.

Experimental Protocols

Primary Method: LC-MS/MS for Ternidazole in Beeswax

This method demonstrates high sensitivity for the detection of Ternidazole in a complex matrix.

1. Sample Preparation:

  • Melt and dilute beeswax samples in a mixture of n-hexane and isopropanol.

  • Extract the diluted sample with 2% acetic acid.

  • Purify the extract using strong cation exchange solid-phase extraction (SPE) cartridges.

  • Evaporate the purified extract to dryness under vacuum with vortex motion.

  • Reconstitute the residue in the initial mobile phase for injection.

2. Liquid Chromatography:

  • Column: Pentafluorophenyl analytical column.

  • Mobile Phase: A gradient elution with acetonitrile and 0.01% acetic acid.

  • Flow Rate: Not specified.

  • Run Time: 12 minutes.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), though the polarity is not specified.

  • Detection Mode: Not explicitly stated, but likely Multiple Reaction Monitoring (MRM) for quantitative analysis.

Alternative Method Example: HPLC-UV for Tinidazole

This method offers a more accessible alternative to LC-MS/MS, though with potentially lower sensitivity for some applications.

1. Sample Preparation (for tablets):

  • Weigh and finely powder twenty tablets.

  • Dissolve a quantity of powder equivalent to 100 mg of the drug in 70 mL of HPLC grade methanol with sonication for 15 minutes.

  • Make up the volume to 100 mL with the same solvent.

  • Dilute 10 mL of this solution to 100 mL with HPLC grade methanol.

  • Filter the solution through a 0.45 µm membrane filter and degas by sonication.

2. Liquid Chromatography:

  • Column: Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 0.05M Phosphate Buffer : Acetonitrile (30:70 v/v), pH 2.8.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 285 nm.[1]

Experimental Workflow and Logical Relationships

To visualize the experimental process, the following diagrams illustrate the key steps in the LC-MS/MS and a general sample preparation workflow.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection (e.g., Beeswax) Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS1 Mass Spectrometry (Ionization & Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantification MS2->Data

LC-MS/MS experimental workflow for Ternidazole analysis.

Ternidazole_Quantification_Logic cluster_LCMSMS LC-MS/MS Method cluster_Alternatives Alternative Methods (Data for Tinidazole) cluster_HPLC HPLC-UV cluster_Voltammetry Voltammetry cluster_CE Capillary Electrophoresis LCMSMS_LOD LOD: 0.2-0.5 µg/kg LCMSMS_LOQ LOQ: 0.5-1 µg/kg LCMSMS_Adv High Sensitivity & Specificity HPLC_LOD LOD: 0.09 µg/mL HPLC_LOQ LOQ: 0.027 µg/mL HPLC_Adv Accessibility Volt_LOD LOD: 0.51 µM Volt_LOQ LOQ: 1.7 µM Volt_Adv Low Cost CE_LOD LOD: 62 µg/mL CE_LOQ LOQ: 0.74 µg/mL CE_Adv High Resolution Ternidazole Ternidazole Quantification Ternidazole->LCMSMS_LOD Ternidazole->HPLC_LOD Ternidazole->Volt_LOD Ternidazole->CE_LOD

Comparison of analytical methods for nitroimidazole quantification.

References

A Comparative Guide to Ternidazole Analysis: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for compounds like Ternidazole is paramount. This guide provides an objective comparison of common analytical methodologies for Ternidazole, presenting a simulated inter-laboratory study to highlight the performance of different techniques. The data herein is compiled from various validation studies to offer a practical reference for laboratory performance evaluation.

Ternidazole, a nitroimidazole antimicrobial agent, requires sensitive and reliable analytical methods for its quantification in various matrices. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity. This guide will delve into a comparative analysis of these two methods.

Simulated Inter-laboratory Study Design

To illustrate the comparative performance of analytical methods, we present a simulated inter-laboratory study. In this simulation, participating laboratories were provided with a standardized sample of Ternidazole and asked to perform quantitative analysis using their in-house validated methods. The primary methods compared are HPLC-UV and LC-MS/MS. The performance of each laboratory's method was evaluated based on key validation parameters.

A typical workflow for such a proficiency test is designed to ensure the confidentiality and statistical validity of the results.

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Data Evaluation & Reporting A Test Material Preparation (Standardized Ternidazole Sample) B Sample Distribution to Participating Laboratories A->B Secure Shipping C Analysis using In-house Validated Methods (HPLC-UV or LC-MS/MS) B->C Instructions Provided D Submission of Analytical Results C->D Confidential Reporting E Statistical Analysis of Submitted Data D->E Data Compilation F Generation of Inter-laboratory Comparison Report E->F Performance Assessment G Distribution of Final Report to Participants F->G Confidential Feedback

Workflow of a typical inter-laboratory proficiency test.

Quantitative Data Summary

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Ternidazole and a structurally similar compound, Tinidazole, as reported in various validation studies. This data simulates the expected outcomes from an inter-laboratory comparison.

Table 1: Comparison of HPLC-UV Method Performance

ParameterMethod 1Method 2Method 3
Analyte TinidazoleTinidazoleTinidazole
Matrix Pharmaceutical FormulationHuman Serum[1]Bulk and Pharmaceutical Dosage Form[2]
Linearity Range (µg/mL) 22.5 - 135.0[3]0.5 - 30[1]30 - 70[2]
Correlation Coefficient (r²) 0.9998[3]>0.990.999[2]
Precision (RSD %) < 2%Intra-day: 0.36-6.14, Inter-day: 1.14-4.21[1]< 2%[2]
Accuracy (% Recovery) -> 95%[1]98 - 102%[2]
LOD (µg/mL) --0.09[2]
LOQ (µg/mL) -0.05[1]0.027[2]

Table 2: Comparison of LC-MS/MS Method Performance

ParameterMethod 1Method 2
Analyte(s) Tinidazole, Dyclonine, ChlorhexidineFive Nitroimidazoles (including Ternidazole)
Matrix Rat Plasma[4]Water[5]
Linearity Range (ng/mL) 2 - 1000[4]Not specified
Correlation Coefficient (r²) >0.99[4]Not specified
Precision (RSD %) Within generally accepted criteria[4]Not specified
Accuracy (% Recovery) Within generally accepted criteria[4]Not specified
LOD (ng/mL) Not specifiedNot specified
LOQ (ng/mL) 2[4]Not specified

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable analytical results. Below are representative methodologies for the analysis of Ternidazole and related compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Ternidazole in pharmaceutical formulations.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing A Weigh and dissolve Ternidazole standard/sample in mobile phase B Filter the solution (0.45 µm filter) A->B C Inject sample into HPLC system B->C D Isocratic elution on C18 column C->D E UV Detection D->E F Integrate peak area E->F G Quantify using calibration curve F->G

Experimental workflow for HPLC-UV analysis.

Chromatographic Conditions (Representative):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a specified wavelength (e.g., 310 nm or 320 nm).[3][6]

  • Injection Volume: 20 µL

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Method

This method provides high sensitivity and selectivity for the determination of Ternidazole in complex biological matrices.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Protein precipitation or Solid Phase Extraction (SPE) of the sample B Evaporate and reconstitute the extract A->B C Inject extract into LC-MS/MS system B->C D Gradient elution on C18 column C->D E Electrospray Ionization (ESI) in positive mode D->E F Multiple Reaction Monitoring (MRM) E->F G Integrate peak area of transitions F->G H Quantify using internal standard and calibration curve G->H

Experimental workflow for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative):

  • Column: C18 column (e.g., 50 mm x 2.0 mm, 5 µm).[4]

  • Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile).[4][5]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[4][5]

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] For Ternidazole, a potential precursor ion would be the protonated molecule [M+H]+, and specific product ions would be monitored for quantification and confirmation.

Conclusion

This comparative guide, based on a simulated inter-laboratory study, highlights that both HPLC-UV and LC-MS/MS are suitable for the analysis of Ternidazole. The choice of method depends on the specific application, required sensitivity, and the complexity of the sample matrix.

  • HPLC-UV is a robust and cost-effective method, well-suited for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level quantification in complex matrices like plasma and water.

Regular participation in inter-laboratory comparisons is crucial for laboratories to ensure the continued accuracy and reliability of their analytical results, fostering confidence in data used for research, development, and regulatory submissions.

References

The Gold Standard of Quantification: A Justification for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative methods, supported by experimental data, to demonstrate why SIL-ISs are considered the gold standard in bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).

In the complex environment of biological matrices, analytical methods are susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS), a compound of known concentration added to every sample, is employed to correct for these variations. While various approaches exist, including external calibration and the use of structural analog internal standards, SIL-ISs consistently deliver superior performance by mitigating common analytical challenges.

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the key to its unparalleled ability to compensate for variability throughout the entire analytical process, from sample preparation to detection.

Performance Comparison: The Data-Driven Advantage of SIL-ISs

The superiority of SIL-ISs is not merely theoretical; it is consistently demonstrated in experimental data. The following tables summarize the performance of SIL-ISs compared to structural analog internal standards and external standard methods in terms of accuracy and precision.

Table 1: Comparison of Internal Standard Methods for Immunosuppressant Quantification in Whole Blood

AnalyteInternal Standard TypeWithin-Day Imprecision (%CV)Between-Day Imprecision (%CV)Trueness (%)
Tacrolimus**Stable Isotope-Labeled (¹³C, D₂) **<10%<8%91-110%
Structural Analog (Ascomycin)<10%<8%91-110%
SirolimusStable Isotope-Labeled (¹³C, D₃) <10%<8%91-110%
Structural Analog (Desmethoxy-rapamycin)<10%<8%91-110%
EverolimusStable Isotope-Labeled (D₄) <10%<8%91-110%
Structural Analog (Desmethoxy-rapamycin)<10%<8%91-110%
Ciclosporin AStable Isotope-Labeled (D₁₂) <10%<8%91-110%
Structural Analog (CsD)<10%<8%91-110%

Data sourced from Valbuena et al., 2016.[2] While this study found comparable performance for this specific application, it is widely acknowledged that SIL-ISs are generally superior, especially in the presence of significant matrix effects.

Table 2: Performance Comparison for the Quantification of Angiotensin IV in Rat Brain Dialysates

MethodRepeatability of Injection (%RSD)Method Precision (%RSD)Accuracy (%Bias)
With Stable Isotope-Labeled IS Improved Improved Improved
With Structural Analog ISLess RepeatableLess PreciseLess Accurate
No Internal StandardVariablePoorReduced

Based on findings from van den Broek et al., 2007.[3] This study concluded that the use of a structural analog was not suitable and that a SIL-IS was indispensable for accurate quantification.[3]

The Logical Framework: How SIL-ISs Ensure Data Integrity

The core advantage of a SIL-IS lies in its ability to co-elute with the analyte and experience identical conditions throughout the analytical workflow. This ensures that any variations, such as loss during sample extraction or ionization suppression in the mass spectrometer, affect both the analyte and the SIL-IS proportionally. The ratio of their signals, therefore, remains constant, leading to accurate quantification.

Principle of Quantification with a Stable Isotope-Labeled Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Biological Sample (Analyte + Matrix) Add_IS Add Known Amount of SIL-IS Sample->Add_IS Extraction Extraction & Cleanup (Potential for Analyte Loss and Matrix Effects) Add_IS->Extraction LC_Separation LC Separation (Co-elution of Analyte and SIL-IS) Extraction->LC_Separation MS_Detection MS Detection (Ionization Suppression/Enhancement Affects Both Equally) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Measure Peak Areas of Analyte and SIL-IS) MS_Detection->Data_Acquisition Ratio_Calculation Calculate Peak Area Ratio (Analyte / SIL-IS) Data_Acquisition->Ratio_Calculation Concentration Determine Analyte Concentration (Ratio is Proportional to Concentration) Ratio_Calculation->Concentration

Caption: Workflow for SIL-IS-based quantification.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for the key experiments cited in this guide, providing a practical framework for the application of SIL-ISs in a research setting.

Quantification of Immunosuppressants in Whole Blood

This protocol is adapted from the study by Valbuena et al. (2016) comparing SIL-ISs and analog internal standards for the quantification of tacrolimus, sirolimus, everolimus, and ciclosporin A.[2]

1. Sample Preparation:

  • To 50 µL of whole blood, add 100 µL of a precipitation reagent (e.g., zinc sulfate in methanol) containing the internal standard (either the SIL-IS or the analog IS).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).

  • MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of the analytes in the quality control and unknown samples by interpolating their peak area ratios from the respective calibration curves.

Quantification of Angiotensin IV in Rat Brain Dialysates

This protocol is based on the methodology described by van den Broek et al. (2007) for the quantification of angiotensin IV.[3]

1. Sample Preparation:

  • Collect rat brain dialysates.

  • Add a known amount of the internal standard (either the SIL-IS or the structural analog) to each dialysate sample.

  • No further extraction was specified in the abstract, suggesting direct injection after IS addition.

2. Nano-LC/ESI-MS/MS Analysis:

  • LC System: A nano-liquid chromatography system for sensitive analysis of low-volume samples.

  • MS/MS System: An electrospray ionization tandem mass spectrometer.

  • Analysis: The system is configured to monitor for the specific mass transitions of angiotensin IV and the respective internal standard.

3. Performance Evaluation:

  • Linearity: Assess the linearity of the calibration curves with and without the use of each internal standard.

  • Repeatability, Precision, and Accuracy: Evaluate these parameters by analyzing replicate samples at different concentrations and comparing the results obtained with the SIL-IS versus the structural analog.

Experimental Workflow for Bioanalysis Using a SIL-IS Start Start Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Start->Sample_Collection IS_Spiking Spike with SIL-IS Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE, LLE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve Interpolation) Data_Processing->Quantification End End Quantification->End

Caption: A generalized experimental workflow.

Conclusion: The Justification for the Gold Standard

The evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the most robust and reliable method for quantitative bioanalysis. By virtue of their near-identical physicochemical properties to the analyte, SIL-ISs provide superior correction for experimental variability, including matrix effects and analyte loss during sample preparation. This leads to significantly improved accuracy, precision, and overall data quality. While the initial investment in a SIL-IS may be higher than for a structural analog or when using an external standard method, the long-term benefits of generating high-quality, reproducible, and defensible data are invaluable for research, clinical diagnostics, and drug development. For any application where accuracy and reliability are paramount, the use of a stable isotope-labeled internal standard is not just a recommendation, but a scientific necessity.

References

Navigating the Matrix: A Comparative Guide to Ternidazole Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of therapeutic agents like Ternidazole in complex biological matrices is paramount. A significant challenge in bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the "matrix effect." This phenomenon, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, ultimately compromising the accuracy and reliability of analytical data.[1][2][3]

This guide provides a comparative overview of different sample preparation techniques to mitigate matrix effects in the quantification of Ternidazole. While specific comparative studies on Ternidazole are limited, this guide draws upon established methodologies and data from the analysis of structurally similar nitroimidazole compounds, such as Metronidazole and Tinidazole, to offer valuable insights.

The Impact of Sample Preparation on Matrix Effects: A Comparative Summary

The choice of sample preparation is a critical first step in minimizing matrix effects.[4] Techniques range from simple protein precipitation to more selective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The following table summarizes the expected performance of these methods in mitigating matrix effects for the analysis of nitroimidazole drugs, providing a predictive framework for Ternidazole studies.

Sample Preparation TechniqueTypical Recovery (%)Relative Matrix Effect (%)Lower Limit of Quantification (LLOQ) (ng/mL)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105< 150.5 - 5.0Simple, fast, and cost-effective.Prone to significant matrix effects due to minimal cleanup.[4]
Liquid-Liquid Extraction (LLE) 90 - 110< 100.1 - 1.0Good sample cleanup, leading to reduced matrix effects.[5][6]Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) 95 - 110< 50.05 - 0.5Highly selective, providing the cleanest extracts and minimal matrix effects.[7]More complex and costly method development.

Note: The data presented is a synthesis of typical values reported for nitroimidazole compounds and should be considered as a general guide. Method-specific optimization is crucial.

Experimental Protocols for Ternidazole Quantification

Detailed and robust experimental protocols are the foundation of reliable bioanalytical data. Below are representative methodologies for sample preparation and LC-MS/MS analysis that can be adapted for Ternidazole quantification.

Sample Preparation Protocols

a) Protein Precipitation (PPT):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Ternidazole).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma sample, add the internal standard.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[8]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]

c) Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample (pre-treated with an acid or buffer as required).

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a typical starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitroimidazoles.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Ternidazole and its internal standard must be optimized.

Visualizing the Matrix Effect Evaluation Workflow

To ensure the reliability of a bioanalytical method, a systematic evaluation of matrix effects is essential during method validation.[2][9] The following diagram illustrates a typical workflow for this process.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Neat Solution (Analyte in Solvent) LCMS Analyze Peak Areas A->LCMS B Set B: Post-Spiked Matrix (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Spiked Matrix (Blank Matrix + Analyte -> Extract) C->LCMS ME Matrix Effect (ME) % = (B/A) * 100 LCMS->ME Areas A, B RE Recovery (RE) % = (C/B) * 100 LCMS->RE Areas B, C

Caption: Workflow for the quantitative assessment of matrix effect and recovery.

By carefully selecting the sample preparation method and rigorously validating the bioanalytical assay, researchers can confidently and accurately quantify Ternidazole in various biological matrices, ensuring the integrity of pharmacokinetic and toxicokinetic study data.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of Ternidazole-d6 hydrochloride, a deuterated and chlorinated pharmaceutical compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Ternidazole-d6 hydrochloride should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, immediately sweep up the solid material and place it into a designated, labeled container for disposal. Avoid generating dust.

II. Step-by-Step Disposal Protocol

The disposal of Ternidazole-d6 hydrochloride must be managed in accordance with local, regional, and national hazardous waste regulations. The following protocol outlines the general steps for its proper disposal:

  • Waste Identification and Classification :

    • Ternidazole-d6 hydrochloride should be treated as a hazardous chemical waste. Due to its chlorinated nature, it may be subject to specific regulations for halogenated organic compounds.

    • Consult your institution's Environmental Health and Safety (EHS) office to confirm the specific waste category and any local disposal requirements.

  • Segregation :

    • Do not mix Ternidazole-d6 hydrochloride waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • It is particularly important to keep it separate from non-halogenated solvents and other incompatible materials.

  • Containment :

    • Place all solid waste of Ternidazole-d6 hydrochloride into a clearly labeled, sealed, and compatible waste container. The container should be in good condition and appropriate for solid chemical waste.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "Ternidazole-d6 hydrochloride".

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • The storage area should be cool, dry, and away from sources of ignition.

  • Disposal Request and Pickup :

    • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.

    • Do not attempt to dispose of Ternidazole-d6 hydrochloride down the drain or in regular trash, as this is strictly prohibited and can lead to environmental contamination.[1]

  • Recommended Final Disposal Method :

    • The preferred method for the ultimate disposal of chlorinated pharmaceutical waste is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the compound.

III. Quantitative Data and Disposal Considerations

ParameterGuidelineSource/Rationale
Waste Classification Hazardous Chemical WastePrecautionary principle for pharmaceutical compounds.
Container Type Compatible, sealed, and clearly labeledStandard laboratory practice for chemical waste.
Storage Location Designated Satellite Accumulation Area (SAA)Regulatory requirement for hazardous waste management.
Final Disposal High-Temperature IncinerationBest practice for chlorinated organic compounds.
Environmental Release Strictly ProhibitedTo prevent contamination of soil and water.[2]

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Ternidazole-d6 hydrochloride.

cluster_0 Disposal Workflow for Ternidazole-d6 Hydrochloride A Identify Waste: Ternidazole-d6 hydrochloride B Consult Institutional EHS Guidelines A->B C Segregate as Chlorinated Waste B->C G Prohibited Disposal: Do NOT pour down drain or place in regular trash B->G D Package in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Submit Waste Pickup Request to EHS E->F

Caption: Decision workflow for the safe disposal of Ternidazole-d6 hydrochloride.

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for complete and accurate disposal procedures.

References

Essential Safety and Logistics for Handling Ternidazole-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Ternidazole-d6 hydrochloride in a laboratory setting. Given the nature of this compound as a deuterated active pharmaceutical ingredient (API) and a hydrochloride salt, a cautious approach is paramount to ensure personnel safety and environmental protection. The following procedures are based on best practices for managing potent pharmaceutical compounds.

Compound Data and Hazard Assessment

While a specific Occupational Exposure Limit (OEL) for Ternidazole-d6 hydrochloride has not been established, the parent compound, Ternidazole, is a nitroimidazole derivative.[1] Compounds in this class, particularly in powder form, should be handled as potent APIs.[2][3][4] A risk assessment should be conducted to determine the appropriate level of containment and personal protective equipment.

Physicochemical Properties of Ternidazole-d6 Hydrochloride

PropertyValue
Chemical Name 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride
CAS Number 1346599-62-9[5][6]
Molecular Formula C₇H₆D₆ClN₃O₃[5][7]
Molecular Weight 227.68 g/mol [5][7]
Appearance White to yellow solid[8]

GHS Hazard Statements for Ternidazole (Parent Compound)

Hazard CodeStatement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source: PubChem CID 68944 for Ternidazole. This information should be considered relevant for the deuterated form in the absence of specific data.

Operational Plan: Personal Protective Equipment (PPE) and Handling

Given the potent nature of Ternidazole-d6 hydrochloride, especially in powdered form, a multi-layered PPE approach is mandatory to minimize exposure.[2][9] Engineering controls, such as fume hoods and ventilated enclosures, are the primary line of defense.[10]

Recommended Personal Protective Equipment

PPE CategoryItemSpecification and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. Change gloves frequently.
Body Protection Disposable GownA disposable, solid-front gown with long sleeves and tight-fitting cuffs.[9] Gowns should be changed immediately after a session or if contamination is suspected.
Eye Protection Safety GogglesWear tightly fitting chemical safety goggles.[11]
Face Protection Face ShieldA face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.
Respiratory Protection N95 Respirator or HigherFor weighing and handling of the powder, a fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[10]
Experimental Protocol: Weighing and Handling of Ternidazole-d6 Hydrochloride Powder
  • Preparation: Before handling the compound, ensure that the designated work area (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and decontaminated.[2] All necessary equipment, including weighing paper, spatulas, and waste containers, should be placed inside the enclosure.

  • Gowning: Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing:

    • Perform all manipulations of the powder within the certified chemical fume hood or ventilated enclosure to minimize the risk of inhalation.[11][12]

    • Use a dedicated set of utensils (spatulas, etc.) for handling the compound.

    • Carefully weigh the desired amount of Ternidazole-d6 hydrochloride. Avoid creating dust clouds.[11][13]

  • Post-Handling:

    • After weighing, carefully clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container before leaving the containment area.

    • Remove the remaining PPE in the designated changing area.

Disposal Plan: Waste Management and Decontamination

The disposal of potent pharmaceutical compounds must be handled with extreme care to prevent environmental contamination and exposure to personnel.[8][9] All waste generated from handling Ternidazole-d6 hydrochloride is considered hazardous chemical waste.[8]

Waste Segregation and Disposal Protocol

  • Waste Containers: Use clearly labeled, leak-proof containers for all waste streams. Containers should be designated for "Hazardous Chemical Waste".[8]

  • Solid Waste:

    • This includes contaminated PPE (gloves, gowns), weighing paper, and any other solid materials that have come into contact with Ternidazole-d6 hydrochloride.

    • Place all solid waste in a dedicated, sealed hazardous waste container.[8]

  • Liquid Waste:

    • Solutions containing Ternidazole-d6 hydrochloride should be collected in a separate, sealed hazardous waste container.

    • Aqueous solutions should not be disposed of down the drain.[9]

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[14]

    • Do not mix with regular laboratory trash.

Decontamination Procedure

  • All non-disposable equipment and surfaces should be decontaminated after use.

  • A validated cleaning procedure should be in place. This may involve an initial wash with a detergent solution, followed by a rinse with purified water, and then a final rinse with an appropriate solvent.

Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of Ternidazole-d6 hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_area Designate & Prepare Handling Area (Fume Hood / Ventilated Enclosure) don_ppe Don Full PPE (Double Gloves, Gown, Goggles, Respirator) weigh Weigh Ternidazole-d6 HCl Powder don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon doff_ppe Doff PPE in Designated Area decon->doff_ppe

Diagram 1: Procedural workflow for handling Ternidazole-d6 hydrochloride.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (PPE, Weighing Paper, etc.) solid_container Hazardous Solid Waste Container (Clearly Labeled) solid_waste->solid_container liquid_waste Unused Compound & Solutions liquid_container Hazardous Liquid Waste Container (Clearly Labeled) liquid_waste->liquid_container sharps_waste Contaminated Sharps (if any) sharps_container Sharps Waste Container (Clearly Labeled) sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Professional Disposal (High-Temperature Incineration) storage->pickup

Diagram 2: Waste disposal plan for Ternidazole-d6 hydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.